Alloc-val-cit-pab-OH
Description
The exact mass of the compound Allyl ((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate is 463.24308379 g/mol and the complexity rating of the compound is 664. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Alloc-val-cit-pab-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Alloc-val-cit-pab-OH including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
prop-2-enyl N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N5O6/c1-4-12-33-22(32)27-18(14(2)3)20(30)26-17(6-5-11-24-21(23)31)19(29)25-16-9-7-15(13-28)8-10-16/h4,7-10,14,17-18,28H,1,5-6,11-13H2,2-3H3,(H,25,29)(H,26,30)(H,27,32)(H3,23,24,31)/t17-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAGKMZHEWMVCC-ROUUACIJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Alloc-Val-Cit-PAB-OH: A Key Linker in Advanced Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Alloc-Val-Cit-PAB-OH, a critical linker molecule used in the development of targeted therapeutics, particularly antibody-drug conjugates (ADCs). We will delve into its molecular characteristics, the rationale behind its design, synthesis, and its pivotal role in the mechanism of action of next-generation drug delivery systems.
Core Molecular and Physicochemical Properties
Alloc-Val-Cit-PAB-OH is a precisely designed synthetic molecule that serves as a cleavable linker. Its structure is comprised of four key components: an allyloxycarbonyl (Alloc) protecting group, a dipeptide sequence of Valine (Val) and Citrulline (Cit), and a p-aminobenzyl alcohol (PAB-OH) self-immolative spacer.[1]
| Property | Value | Source |
| Molecular Formula | C22H33N5O6 | [1] |
| Molecular Weight | 463.53 g/mol | [2] |
| CAS Number | 1608127-09-8 | [1] |
| Appearance | Solid | |
| Purity | Typically >95-98% | [1][2] |
| Storage Conditions | 4°C, sealed from moisture and light |
The strategic combination of these components imparts the linker with the desired properties of stability in systemic circulation and susceptibility to cleavage under specific intracellular conditions.[3]
The Rationale of Design: A Tale of Stability and Controlled Release
The effectiveness of an antibody-drug conjugate hinges on the linker's ability to keep the potent cytotoxic payload attached to the antibody while in the bloodstream, only to release it once inside the target cancer cell.[][5] The design of Alloc-Val-Cit-PAB-OH masterfully addresses this "magic bullet" concept.
The Valine-Citrulline Dipeptide: A Substrate for Lysosomal Proteases
The Val-Cit dipeptide sequence is the cornerstone of the linker's conditional cleavage mechanism. It is specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which are abundant within the lysosomes of cancer cells.[6] This enzymatic cleavage is the trigger for drug release.
-
Expertise in Action: The choice of Val-Cit is not arbitrary. This particular dipeptide sequence has demonstrated superior plasma stability when compared to other peptide linkers, while still being an excellent substrate for Cathepsin B.[7] This ensures that the ADC remains intact in the bloodstream, minimizing off-target toxicity.[]
The PAB Self-Immolative Spacer: Ensuring Traceless Drug Release
Upon cleavage of the amide bond between Citrulline and the PAB group by Cathepsin B, the PAB spacer becomes chemically unstable.[9] It undergoes a rapid 1,6-elimination reaction, a form of electronic cascade, which liberates the attached drug molecule in its active, unmodified form.[9]
-
Trustworthiness by Design: This self-immolative mechanism is critical as it ensures that no part of the linker remains attached to the drug, which could otherwise hinder its efficacy. The release is "traceless."
The Alloc Protecting Group: A Key for Synthetic Strategy
The allyloxycarbonyl (Alloc) group serves as a temporary protecting group for the N-terminus of the valine residue during the multi-step chemical synthesis of the linker and its subsequent conjugation to a payload.[10] It is stable under various reaction conditions but can be selectively removed, typically using a palladium catalyst, to allow for further chemical modifications.[10]
Synthesis and Characterization: A Methodical Approach
The synthesis of Alloc-Val-Cit-PAB-OH is a multi-step process that requires careful control of reaction conditions to ensure high purity and diastereoselectivity.[11] While various synthetic routes have been developed, a common strategy involves a convergent approach.
General Synthetic Workflow
A generalized protocol for the synthesis of Alloc-Val-Cit-PAB-OH can be outlined as follows:
-
Protection of Amino Acids: The synthesis typically begins with the appropriate protection of the reactive functional groups of the individual amino acids (Valine and Citrulline) and the p-aminobenzyl alcohol.
-
Peptide Coupling: The protected amino acids are sequentially coupled together to form the dipeptide backbone. This is a critical step where peptide coupling reagents are employed to facilitate the formation of the amide bonds.[12]
-
Introduction of the PAB Spacer: The dipeptide is then coupled to the p-aminobenzyl alcohol moiety.
-
N-terminal Protection with Alloc: The Alloc group is introduced at the N-terminus of the valine residue.
-
Purification and Characterization: The final product is purified, typically by chromatography, and its identity and purity are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Self-Validating Protocol: Throughout the synthesis, in-process controls and characterization of intermediates are crucial to ensure the desired stereochemistry and to avoid the formation of impurities.[13] For instance, the use of specific coupling reagents can minimize racemization at the chiral centers of the amino acids.[11][12]
Application in Antibody-Drug Conjugates (ADCs)
Alloc-Val-Cit-PAB-OH is a precursor for the widely used MC-Val-Cit-PAB linker, where the "MC" (maleimidocaproyl) group is attached to the N-terminus after the removal of a protecting group like Alloc or Fmoc. This maleimide group allows for covalent attachment to the thiol groups of cysteine residues on an antibody.
Mechanism of Action in an ADC Context
The following diagram illustrates the journey of an ADC utilizing a Val-Cit-PAB linker from systemic circulation to intracellular drug release:
Experimental Protocol: Conjugation of a Payload to Alloc-Val-Cit-PAB-OH
The following is a representative, high-level protocol for the conjugation of a cytotoxic payload to the Alloc-Val-Cit-PAB-OH linker. Note: This is a generalized procedure and specific conditions will vary depending on the payload.
-
Activation of PAB-OH: The hydroxyl group of the p-aminobenzyl alcohol (PAB-OH) moiety on the linker is typically activated to facilitate reaction with the payload. A common method is conversion to a p-nitrophenyl (PNP) carbonate.
-
Payload Conjugation: The activated linker is then reacted with the cytotoxic drug, which typically has a nucleophilic handle (e.g., an amine or hydroxyl group), to form a carbamate bond.
-
Deprotection of Alloc Group: The Alloc protecting group is removed from the N-terminus of the valine residue using a palladium catalyst (e.g., Pd(PPh3)4) in the presence of a scavenger.
-
Introduction of Antibody-Reactive Moiety: A maleimide-containing group (e.g., maleimidocaproic acid) is coupled to the newly freed N-terminus.
-
Purification: The final drug-linker construct is purified using techniques such as preparative HPLC.
Future Perspectives and Innovations
While the Val-Cit-PAB system is a cornerstone of ADC technology, research is ongoing to further improve upon its properties.[3] Areas of active investigation include:
-
Enhancing Plasma Stability: Although Val-Cit linkers are generally stable in human plasma, they can show some instability in rodent plasma, which can complicate preclinical studies.[6][14] Novel peptide sequences are being explored to mitigate this.[15]
-
Improving Hydrophilicity: The PAB moiety can contribute to the hydrophobicity of the linker, which can lead to aggregation issues with ADCs, especially at high drug-to-antibody ratios (DARs).[16] The incorporation of hydrophilic spacers, such as polyethylene glycol (PEG), is one strategy being employed to address this.[17]
-
Alternative Cleavage Strategies: Researchers are exploring other enzymatic and chemical triggers for drug release to expand the applicability of ADCs to a wider range of cancers and to overcome potential resistance mechanisms.[6][18]
References
-
AxisPharm. (n.d.). Alloc-Val-Cit-PAB-OH. Retrieved from [Link]
-
Kim, D., et al. (2022). An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates. Nature Communications. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of enzymatic cleavage of derivatized VC-PABC linkers by extracellular Ces1C and intracellular CatB. Retrieved from [Link]
-
ACS Publications. (2025). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. Retrieved from [Link]
-
MDPI. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Retrieved from [Link]
-
Spring, D. (2019). Cleavable linkers in antibody–drug conjugates. University of Cambridge. Retrieved from [Link]
-
AxisPharm. (2024). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). Retrieved from [Link]
-
Preprints.org. (2023). Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates. Retrieved from [Link]
-
UC Davis. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Retrieved from [Link]
-
ChemRxiv. (2025). An Electrochemical Approach to Peptide Linker Synthesis for Drug Conjugate Development. Retrieved from [Link]
-
Cambridge Bioscience. (n.d.). Val-cit-PAB-OH. Retrieved from [Link]
-
PubMed Central. (n.d.). Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research. Retrieved from [Link]
- Google Patents. (n.d.). WO2020030663A1 - Cleavable linker for peptide synthesis.
-
Ajinomoto Bio-Pharma Services. (2024). Exo-Linker: Positional Reconfiguration Driving Significant Advances in ADC Stability and Efficacy. Retrieved from [Link]
-
PubMed. (2023). A Brief Guide to Preparing a Peptide-Drug Conjugate. Retrieved from [Link]
- Google Patents. (n.d.). US20200360532A1 - Process for the preparation of drug linker compounds.
-
Stanford Medicine. (n.d.). A General Solid Phase Method for the Preparation of Diverse Azapeptide Probes Directed Against Cysteine Proteases. Retrieved from [Link]
Sources
- 1. precisepeg.com [precisepeg.com]
- 2. Alloc-Val-Cit-PAB-OH | CAS:1608127-09-8 | AxisPharm [axispharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 5. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 6. mdpi.com [mdpi.com]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 9. chempep.com [chempep.com]
- 10. med.stanford.edu [med.stanford.edu]
- 11. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. US20200360532A1 - Process for the preparation of drug linker compounds - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. adcreview.com [adcreview.com]
- 17. NH2-PEG1-Val-Cit-PAB-OH, ADC linker, 2055024-63-8 | BroadPharm [broadpharm.com]
- 18. preprints.org [preprints.org]
Mechanism of Cathepsin B Cleavage in Val-Cit Linkers: A Technical Guide
Topic: Mechanism of Cathepsin B Cleavage in Val-Cit Linkers Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Valine-Citrulline (Val-Cit) dipeptide linker, typically paired with a para-aminobenzyl carbamate (PABC) spacer, represents the industry standard for cleavable Antibody-Drug Conjugates (ADCs).[1][2] Its dominance stems from a precise biochemical logic: it remains stable in the neutral pH of systemic circulation but undergoes rapid enzymatic hydrolysis upon internalization into the acidic, protease-rich environment of the lysosome.
This guide deconstructs the molecular mechanics of this cleavage event, focusing on the interaction between the lysosomal cysteine protease Cathepsin B (CathB) and the Val-Cit motif.[1][3] It details the subsequent self-immolative cascade required for payload release and provides a validated experimental protocol for assessing linker stability.
Structural Biology of the Interaction
To understand why Val-Cit is the "gold standard," one must analyze the active site of Cathepsin B. Unlike other cathepsins, CathB possesses a unique "occluding loop" that allows it to act as both an endopeptidase and an exopeptidase.[1]
The S2-P2 Specificity
The specificity of proteases is largely dictated by the S2 pocket.
-
Enzyme Side (S2 Pocket): The S2 subsite of CathB is a deep, hydrophobic pocket.
-
Substrate Side (P2 Residue): Valine (Val) is a hydrophobic, branched-chain amino acid. It fits snugly into the S2 pocket via Van der Waals interactions, anchoring the substrate for catalysis.
The S1-P1 Mimicry
-
Enzyme Side (S1 Pocket): The S1 subsite generally prefers basic residues (like Arginine) due to the presence of acidic residues (Glu/Asp) at the bottom of the pocket.
-
Substrate Side (P1 Residue): Citrulline (Cit) is a urea-based isostere of Arginine. While it mimics the aliphatic length and shape of Arginine, it is neutral. This neutrality is crucial: it maintains affinity for the S1 pocket sufficient for cleavage inside the lysosome, but prevents rapid hydrolysis by trypsin-like proteases in the blood, thereby enhancing plasma stability.
The Cleavage and Self-Immolation Cascade
The release of the cytotoxic payload is a two-phase process: Enzymatic Hydrolysis followed by Chemical Self-Immolation .
Phase 1: Enzymatic Hydrolysis
-
Binding: The ADC is internalized via receptor-mediated endocytosis and trafficked to the lysosome.[4][5]
-
Activation: The acidic environment (pH ~5.[1]0) and the presence of reducing agents (Cysteine/Glutathione) activate the active site cysteine (Cys29) of CathB.
-
Acylation: The thiolate anion of Cys29 attacks the carbonyl carbon of the amide bond between Citrulline and the PABC spacer.
-
Release: The amide bond is cleaved, releasing the Val-Cit moiety attached to the enzyme (acyl-enzyme intermediate) and the PABC-Payload amine.[4][5]
Phase 2: 1,6-Elimination (Self-Immolation)
The enzymatic step alone does not release the active drug; it releases an unstable intermediate. The PABC spacer is essential here.
-
Electronic Cascade: The cleavage reveals a free aniline amine on the PABC group.[3]
-
Aza-Quinone Methide Formation: The electron density from the nitrogen lone pair pushes into the benzene ring, triggering a 1,6-elimination.
-
Fragmentation: This cascade expels the carbamate leaving group as carbon dioxide (CO2) and releases the free amine-containing payload (e.g., MMAE).
Visualization: The Molecular Cascade
The following diagram illustrates the sequential transition from the intact ADC to the released payload.
Caption: Figure 1. The sequential mechanism of Cathepsin B-mediated cleavage and PABC self-immolation.
Selectivity and Stability Profile
A robust linker must balance sensitivity (cleavage in tumor) with stability (survival in plasma).
| Parameter | Human Plasma | Lysosome (Tumor) | Mouse Plasma (Preclinical Artifact) |
| pH | 7.4 | 4.5 – 5.0 | 7.4 |
| Dominant Enzyme | Serine Proteases | Cathepsin B (Cysteine Protease) | Carboxylesterase 1C (Ces1C) |
| Val-Cit Status | Stable (High integrity) | Labile (Rapid cleavage) | Unstable (Premature cleavage) |
| Mechanism | Steric hindrance & neutral Citrulline prevent attack. | Cys29 attacks Cit-PABC bond. | Ces1C attacks the ester/amide bonds. |
Critical Insight for Preclinical Studies: Researchers often observe premature cleavage of Val-Cit ADCs in mouse models. This is not a failure of the linker design for humans but an artifact caused by Ces1C , an enzyme abundant in rodent plasma but absent in humans. Do not over-engineer the linker to solve a mouse-specific problem; instead, use Ces1C-knockout models or alternative linkers (e.g., Val-Ala) if mouse stability is critical for efficacy data.
Experimental Protocol: In Vitro Cleavage Assay
This protocol validates the cleavage kinetics of your ADC candidate.[1][][7] It is designed to be self-validating by including specific controls.
Reagents & Preparation[1][3][5][7][8][9]
-
Assay Buffer: 25 mM Sodium Acetate, 1 mM EDTA, pH 5.0.
-
Activator: Dithiothreitol (DTT) or L-Cysteine (Freshly prepared 100 mM stock). Note: CathB requires a reducing environment to maintain the active site cysteine.
-
Enzyme: Recombinant Human Cathepsin B.[1]
-
Substrate: Your ADC or a fluorogenic mimic (Ac-Val-Cit-AMC).
Step-by-Step Workflow
-
Enzyme Activation (Critical Step):
-
Dilute Cathepsin B to 2x concentration in Assay Buffer.
-
Add DTT to a final concentration of 5 mM.
-
Incubate at 37°C for 15 minutes. Why? Oxidized CathB is inactive. This step reduces the active site disulfide.
-
-
Reaction Setup:
-
In a black 96-well plate (for fluorescence) or microcentrifuge tubes (for LC-MS), aliquot the activated enzyme.
-
Add ADC substrate (Final conc: 1-10 µM).
-
Total reaction volume: 100 µL.
-
-
Incubation & Sampling:
-
Incubate at 37°C.
-
Kinetic Read (Fluorescence): Measure Ex/Em 360/460 nm every 2 minutes for 1 hour.
-
Endpoint Read (LC-MS): Aliquot 20 µL at t=0, 15, 30, 60, 120 min.
-
-
Quenching:
-
Stop the reaction immediately by adding 20 µL of ice-cold Acetonitrile + 1% Formic Acid. This denatures the enzyme and protonates the species for MS.
-
-
Analysis:
-
Quantify the release of free payload (e.g., MMAE) via LC-MS/MS.
-
Plot % Release vs. Time to determine
.
-
Experimental Workflow Diagram
Caption: Figure 2. Workflow for validating Cathepsin B mediated cleavage of ADC linkers.
References
-
BenchChem. (2025).[1][7][8] Val-Cit Linker Cleavage by Cathepsin B: A Technical Guide. Retrieved from 1
-
NIH / PMC. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates.[2][][8][9] Retrieved from 5
-
BOC Sciences. (2025). Val-Cit Linkers in Antibody-Drug Conjugates.[1][2][9][10][][12][13][] Retrieved from
-
Sigma-Aldrich. (n.d.). Enzymatic Assay of Cathepsin B.[1][3][][7][15] Retrieved from
-
SciSpace. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs. Retrieved from 2
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. adcreview.com [adcreview.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 15. pyxisoncology.com [pyxisoncology.com]
Optimizing ADC Linker Chemistry: The Strategic Utility of Alloc-Val-Cit-PAB-OH
Executive Summary: The Architectural Pivot
In the development of Antibody-Drug Conjugates (ADCs), the linker is not merely a tether; it is the control switch for therapeutic efficacy.[] While Val-Cit-PAB (Valine-Citrulline-p-Aminobenzyl alcohol) is the industry "gold standard" for cleavable linkers—famously utilized in Brentuximab vedotin (Adcetris)—the choice of the precursor protecting group significantly dictates the synthetic success of the payload attachment.
Alloc-Val-Cit-PAB-OH represents a strategic alternative to the more common Fmoc-protected variants. Its primary utility lies in orthogonal protection : the Allyloxycarbonyl (Alloc) group allows for deprotection under neutral, palladium-catalyzed conditions. This is critical when conjugating complex, base-sensitive cytotoxic payloads (e.g., certain duocarmycins or pyrrolobenzodiazepines) that would degrade under the piperidine/DBU conditions required for Fmoc removal.
This guide details the mechanistic role, synthetic utility, and validated protocols for utilizing Alloc-Val-Cit-PAB-OH in next-generation ADC synthesis.
Structural Anatomy & Function
The molecule comprises four distinct functional modules, each serving a specific role in the ADC lifecycle.
The Modular Breakdown
-
Alloc (Allyloxycarbonyl): The "Safety Lock." A protecting group for the N-terminus.[2] It remains stable during payload coupling but can be removed gently using Pd(0) catalysis.
-
Val-Cit (Valine-Citrulline): The "Sensor." A dipeptide sequence specifically recognized by Cathepsin B , a lysosomal protease overexpressed in many tumor cells.[][3]
-
PAB (p-Aminobenzyl alcohol): The "Spacer & Ejector." It distances the bulky payload from the protease site (preventing steric hindrance) and undergoes self-immolation to release the free drug.[4][5]
-
-OH (Hydroxyl): The "Docking Site." This primary alcohol is activated (typically to a carbonate) to covalently attach the cytotoxic payload.
Figure 1: Modular architecture of the Alloc-Val-Cit-PAB-OH linker precursor.[6]
Mechanism of Action: The Release Cascade
The efficacy of this linker system relies on a precise sequence of events inside the tumor cell. The "Alloc" group is removed during synthesis, so the final mechanism in the patient involves the Val-Cit-PAB-Drug construct.
The Cathepsin B Trigger
-
Internalization: The ADC is endocytosed and trafficked to the lysosome.[3][4]
-
Enzymatic Cleavage: Cathepsin B hydrolyzes the amide bond between Citrulline and the PAB spacer.
-
1,6-Elimination: The liberation of the aniline amine on the PAB moiety destabilizes the system. Electrons cascade through the aromatic ring (1,6-elimination), causing the spontaneous release of carbon dioxide and the free payload.
Why PAB is Critical: Without the PAB spacer, the bulky drug molecule would sterically hinder Cathepsin B from accessing the Val-Cit bond, resulting in failed release and low efficacy.
Figure 2: The cleavage and self-immolation pathway releasing the active cytotoxic payload.[4]
Synthetic Strategy: The "Alloc" Advantage
Expertise Insight: Why choose Alloc-Val-Cit-PAB-OH over the cheaper Fmoc-Val-Cit-PAB-OH?
The decision is dictated by the chemical sensitivity of your payload .
-
Fmoc Removal: Requires 20% Piperidine (strong base). This can cause epimerization or degradation of sensitive payloads like certain ester-containing maytansinoids or DNA-alkylators.
-
Alloc Removal: Uses Pd(PPh3)4 (catalytic) and a scavenger (Morpholine/Phenylsilane).[7][8] This is a neutral, mild reaction that preserves payload integrity.
Comparative Stability Table
| Feature | Alloc-Protected | Fmoc-Protected | Boc-Protected |
| Deprotection Condition | Pd(PPh3)4 (Neutral) | Piperidine (Basic) | TFA (Acidic) |
| Base-Sensitive Payload | Compatible | Incompatible | Compatible |
| Acid-Sensitive Payload | Compatible | Compatible | Incompatible |
| Orthogonality | High (Survives acid/base) | Medium | Medium |
Experimental Protocol: Synthesis of Drug-Linker
Objective: Conjugate a payload (e.g., MMAE) to Alloc-Val-Cit-PAB-OH and deprotect to prepare for antibody attachment.
Step 1: Activation of the Linker
Before attaching the drug, the -OH group must be activated to a carbonate.
-
Reagents: Alloc-Val-Cit-PAB-OH, Bis(4-nitrophenyl) carbonate, DIPEA, DMF.
-
Procedure:
-
Dissolve Alloc-Val-Cit-PAB-OH in anhydrous DMF.
-
Add 2.0 eq of Bis(4-nitrophenyl) carbonate and 1.5 eq DIPEA.
-
Stir at RT for 4–12 hours.
-
Validation: Monitor via LC-MS for the formation of the p-nitrophenyl carbonate intermediate.
-
Step 2: Payload Coupling
-
Reagents: Activated Linker, Payload (Drug-NH2), HOBt (optional catalyst).
-
Procedure:
Step 3: Alloc Deprotection (The Critical Step)
This step exposes the N-terminal amine for final attachment to the Maleimide-Caproyl (mc) spacer.
-
Reagents: Pd(PPh3)4 (Catalyst), Phenylsilane or Morpholine (Scavenger), DCM/THF.
-
Protocol:
-
Dissolve Alloc-Val-Cit-PAB-Drug in dry DCM.
-
Add Phenylsilane (10 eq) or Morpholine. Note: Phenylsilane is often preferred as it is a hydride donor that rapidly quenches the allyl-palladium complex.
-
Add Pd(PPh3)4 (0.05 eq) under Argon atmosphere.[11]
-
Stir for 30–60 minutes. Do not over-stir to avoid metal scavenging issues later.
-
Workup: Precipitation in cold ether is preferred to remove the catalyst and byproducts.
-
QC: LC-MS must show mass loss of 84 Da (Alloc group).
-
Figure 3: Synthetic workflow from Alloc-precursor to reactive drug-linker.
Troubleshooting & Quality Control
Aggregation & Hydrophobicity
The Val-Cit-PAB motif is inherently hydrophobic.[12] When coupled to hydrophobic payloads (like MMAE/MMAF), the resulting ADC can aggregate.
-
Solution: If aggregation occurs during conjugation, consider adding PEG spacers (e.g., PEG4) between the antibody and the Val-Cit moiety, or use organic co-solvents (DMSO/DMA) up to 10-15% during the conjugation reaction.
Residual Palladium
Since Alloc removal uses Pd, residual metal is a compliance risk.
-
Detection: ICP-MS.
-
Remediation: Use metal scavengers (e.g., SiliaMetS® Thiol) during the purification of the deprotected intermediate.
References
-
Dubowchik, G. M., et al. (2002). "Cathepsin B-Labile Dipeptide Linkers for Lysosomal Release of Doxorubicin from Internalizing Immunoconjugates." Bioconjugate Chemistry. Link
-
Firestone, R. A., et al. (2016). "Linker Chemistry in Antibody-Drug Conjugates." Methods in Molecular Biology. Link
-
Toki, B. E., et al. (2002). "Protease-mediated fragmentation of p-amidobenzyl ethers: a new strategy for the release of anticancer drugs from prodrugs." Journal of Organic Chemistry. Link
-
Kunz, H., & Unverzagt, C. (1984). "The Allyloxycarbonyl (Alloc) Function in the Synthesis of Peptides and Glycopeptides." Angewandte Chemie International Edition. Link
Sources
- 2. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates | Encyclopedia MDPI [encyclopedia.pub]
- 6. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2017066668A1 - Drug-linker conjugate pharmaceutical compositions - Google Patents [patents.google.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. EP0623626B1 - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]
- 12. adcreview.com [adcreview.com]
Technical Whitepaper: Physiochemical Stability of Alloc-Val-Cit-PAB-OH in Organic Media
[1]
Executive Summary
Alloc-Val-Cit-PAB-OH (CAS 159857-79-1) is a critical intermediate in the synthesis of Antibody-Drug Conjugates (ADCs).[1] It serves as the protease-cleavable "engine" of the linker payload, utilizing a Valine-Citrulline dipeptide backbone and a self-immolative p-aminobenzyl alcohol (PAB-OH) spacer.[1][]
While the Alloc group provides robust amine protection during synthesis, the physicochemical stability of the molecule in organic solvents is frequently overestimated. This guide addresses the specific challenges of citrulline-mediated aggregation , hygroscopic degradation , and solvent-induced side reactions .[1] It provides a validated framework for solubilization and storage to ensure high-fidelity conjugation.[1]
Molecular Architecture & Stability Profile[1][2]
To understand stability, one must deconstruct the molecule into its functional reactive zones.
| Moiety | Function | Stability Risk (Organic Media) |
| Alloc (Allyloxycarbonyl) | N-terminal Protection | High. Stable to acid/base.[1] Sensitive only to Pd(0) catalysts. |
| Val-Cit Backbone | Protease Recognition | Moderate. The Citrulline urea side chain ( |
| PAB-OH | Self-Immolative Spacer | Low to Moderate. The benzylic alcohol is susceptible to oxidation (to aldehyde) and dehydration under acidic conditions.[1] It is the primary site of chemical degradation. |
Mechanistic Insight: The "Citrulline Trap"
The most common failure mode in handling Alloc-Val-Cit-PAB-OH is not chemical decomposition, but physical aggregation .[1] The urea moiety on Citrulline forms strong intermolecular hydrogen bond networks. In solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), this leads to the formation of supramolecular gels or amorphous precipitates that are difficult to re-dissolve, often mistaken for impurities.
Solvent Compatibility Matrix
The following matrix synthesizes solubility data with chemical stability risks.
| Solvent | Solubility | Stability Rating | Technical Notes |
| DMSO (Anhydrous) | Excellent (>50 mg/mL) | ⭐⭐⭐⭐ | Preferred Solvent. Must be anhydrous ( |
| DMF (Dimethylformamide) | Good (>30 mg/mL) | ⭐⭐⭐ | Acceptable. Risk of formylation if free amines are present (less risk here due to Alloc protection).[1] Ensure DMF is free of dimethylamine impurities. |
| DMAc (Dimethylacetamide) | Good | ⭐⭐⭐ | Similar profile to DMF but often cleaner.[1] Good alternative for scale-up.[1] |
| DCM (Dichloromethane) | Poor (<1 mg/mL) | ⭐ | Avoid. Induces rapid aggregation/gelation.[1] |
| Methanol / Ethanol | Moderate | ⭐⭐ | Caution. Protic solvents interfere with subsequent activation steps (e.g., carbonate formation).[1] |
Degradation Pathways (Non-Enzymatic)
While Val-Cit is designed for enzymatic cleavage (Cathepsin B), in a storage bottle or reaction vessel, the degradation pathways are purely chemical.
Diagram 1: Stability & Degradation Logic
The following diagram illustrates the primary pathways for physical and chemical loss of integrity.
Figure 1: Physical and chemical degradation pathways.[1] Note that gelation is the most immediate operational risk.
Experimental Protocols
Protocol A: Anhydrous Dissolution (Standard Operating Procedure)
Objective: To prepare a stable 50 mM stock solution for conjugation or analysis.
-
Equilibration: Allow the lyophilized vial of Alloc-Val-Cit-PAB-OH to reach room temperature before opening to prevent condensation (water acts as a nucleophile and aggregation promoter).[1]
-
Solvent Selection: Use Anhydrous DMSO (Grade:
99.9%, Water ppm).[1]-
Why? Water promotes PAB-OH oxidation and interferes with downstream activation (e.g., reaction with Bis-nitrophenyl carbonate).[1]
-
-
Dissolution:
-
Add DMSO to the powder.[3]
-
Vortex for 30 seconds.
-
Sonicate at 35-40 kHz for 5 minutes. The solution should be clear and colorless.
-
Checkpoint: If the solution appears hazy, warming to 37°C for 2 minutes is permissible. Do not exceed 40°C.
-
-
Inert Overlay: Immediately overlay the headspace with dry Argon or Nitrogen gas.[1]
Protocol B: Analytical QC (RP-HPLC)
Objective: Verify purity and detect PAB-aldehyde impurities.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1]
-
Mobile Phase B: Acetonitrile + 0.1% TFA.[1]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 210 nm (peptide backbone) and 254 nm (PAB aromatic system).[1]
-
Acceptance Criteria: Purity
95%.
Handling & Workflow Logic
The following workflow ensures the material remains viable from storage to application.
Diagram 2: Handling Lifecycle
Figure 2: Operational lifecycle. Note the strong advisory against freeze-thaw cycles for solubilized linkers.[1]
Storage Best Practices
References
-
Dubowchik, G. M., et al. (2002).[4] "Cathepsin B-Labile Dipeptide Linkers for Lysosomal Release of Doxorubicin from Internalizing Immunoconjugates." Bioconjugate Chemistry. [4]
-
BOC Sciences. "Val-cit-PAB-OH Product Information and Stability Data."
-
MedChemExpress. "Val-Cit-PAB-OH: Technical Data Sheet and Solubility Guidelines."
-
BroadPharm. "MC-Val-Cit-PAB-MMAE and Precursor Stability."
A Senior Application Scientist's Guide to Cleavable Dipeptide Linkers for Targeted Therapy
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The linker component of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, governing both stability in systemic circulation and the efficiency of payload release within target cells.[1][2] Among the various linker technologies developed, enzymatically cleavable dipeptide linkers have become a cornerstone of modern ADC design, utilized in a majority of clinically approved and developmental-stage ADCs.[3][4] This guide provides an in-depth technical overview of the core principles, design rationale, and experimental validation of dipeptide linkers. We will explore the mechanism of action of the most prominent dipeptide systems, valine-citrulline (Val-Cit) and valine-alanine (Val-Ala), offer a comparative analysis of their properties, and present detailed, field-proven protocols for their evaluation. The objective is to equip researchers and drug developers with the foundational knowledge and practical insights required to rationally select and validate dipeptide linkers for next-generation targeted therapies.
The Pivotal Role of the Linker in Antibody-Drug Conjugate Design
An ADC is a tripartite molecule comprising a monoclonal antibody (mAb) for target recognition, a highly potent cytotoxic payload, and a chemical linker that connects them.[5] While simple in concept, the linker's role is profoundly complex; it must be sufficiently robust to prevent premature payload release in the bloodstream, which could lead to systemic toxicity, yet be labile enough to efficiently liberate the payload upon internalization into the target cancer cell.[1][2][6]
The evolution of ADC technology saw a shift from first-generation non-cleavable linkers, which rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release a payload-linker-amino acid complex, to more sophisticated cleavable linkers.[3][5] Cleavable linkers are designed to be severed by specific triggers prevalent in the tumor microenvironment or within the cancer cell, such as low pH, a reductive environment, or, most successfully, the presence of specific enzymes.[3][] This controlled release mechanism offers several advantages, including the ability to release an unmodified, highly potent payload and the potential for a "bystander effect," where the released cell-permeable drug can kill adjacent, antigen-negative tumor cells, thereby overcoming tumor heterogeneity.[3]
Mechanism of Action: Exploiting the Lysosomal Protease Machinery
Enzymatically cleavable linkers have gained prominence due to their superior plasma stability compared to chemically labile linkers and their defined mechanism of payload release.[8][9] The design principle leverages the differential expression of certain proteases, particularly those found in the lysosome of cancer cells.
Cathepsin B: The Primary Trigger for Dipeptide Linker Cleavage
Cathepsin B is a lysosomal cysteine protease that is frequently overexpressed in a wide variety of tumor cells.[][11] Its activity is optimal in the acidic environment of the lysosome (pH 4.0-5.0), while it remains largely inactive at the physiological pH of blood (~7.4).[] This pH-dependent activity, combined with its high concentration within the lysosome and low levels in circulation, makes Cathepsin B an ideal enzymatic trigger for tumor-specific payload release.[][11]
The Valine-Citrulline (Val-Cit) Linker: The Industry Gold Standard
The valine-citrulline (Val-Cit) dipeptide is the most widely used and well-characterized protease-cleavable linker in the ADC field.[6][12][13] It is a key component in several FDA-approved ADCs, including brentuximab vedotin (Adcetris) and polatuzumab vedotin (Polivy).[12][] The Val-Cit sequence is an excellent substrate for Cathepsin B, which recognizes and cleaves the peptide bond C-terminal to the citrulline residue.[][][16]
The Self-Immolative Spacer: Ensuring Traceless Payload Release
Direct conjugation of the payload to the dipeptide can sterically hinder the enzyme's access and lead to inefficient cleavage.[17][18] To overcome this, the Val-Cit linker is almost invariably coupled with a self-immolative spacer, most commonly p-aminobenzyl carbamate (PABC).[][17]
The mechanism proceeds as follows:
-
Internalization & Trafficking: The ADC binds to its target antigen on the cancer cell surface and is internalized via receptor-mediated endocytosis, eventually being trafficked to the lysosome.[19][20]
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B cleaves the amide bond between citrulline and the PABC spacer.[][20]
-
Self-Immolation: This initial cleavage is the trigger for a rapid, spontaneous 1,6-electronic elimination cascade within the PABC moiety, which releases the payload in its original, unmodified, and fully active form, along with carbon dioxide and azaquinone methide as byproducts.[8][21]
This entire process ensures a controlled, "traceless" release of the drug, which is critical for its cytotoxic activity.
Caption: ADC internalization and Cathepsin B-mediated payload release pathway.
It is important to note that while Cathepsin B was initially thought to be the sole enzyme responsible, subsequent studies have shown that other lysosomal proteases like Cathepsin S, L, and F can also cleave the Val-Cit linker, providing a degree of redundancy to the mechanism.[17][18][22]
The Valine-Alanine (Val-Ala) Linker: A Key Alternative for Hydrophobic Payloads
The valine-alanine (Val-Ala) dipeptide is another widely used linker that is also cleaved by Cathepsin B.[][19] While it operates on the same mechanistic principle as Val-Cit, its distinct chemical properties make it a valuable alternative for specific applications.[19]
The primary difference lies in its hydrophobicity. Val-Ala is significantly less hydrophobic than Val-Cit.[19] This is a critical consideration because the linker-payload complex can contribute substantially to the overall hydrophobicity of the ADC, which can lead to aggregation, especially at high drug-to-antibody ratios (DAR).[6][19] ADC aggregation is a major manufacturing and formulation challenge that can compromise stability and efficacy.
Studies have shown that the lower hydrophobicity of Val-Ala linkers allows for the successful conjugation of highly lipophilic payloads, such as pyrrolobenzodiazepine (PBD) dimers, at higher DARs (up to 7.4) with minimal aggregation, whereas Val-Cit linkers can be challenging to formulate under similar conditions.[12][19]
Comparative Analysis: Val-Cit vs. Val-Ala
The choice between a Val-Cit and Val-Ala linker is a critical decision in ADC design and should be guided by the properties of the payload and the desired final characteristics of the conjugate.
| Feature | Valine-Citrulline (Val-Cit) | Valine-Alanine (Val-Ala) | Rationale & Causality |
| Hydrophobicity | Higher | Lower[12][19] | The citrulline residue is more polar than alanine but the overall linker-PABC-payload complex with Val-Cit is often more hydrophobic, impacting solubility. |
| Propensity for Aggregation | Higher, especially at high DARs[6][12] | Lower, allows for higher DARs with less aggregation[12][19] | Lower hydrophobicity reduces the intermolecular hydrophobic interactions that drive ADC aggregation during formulation and storage. |
| Payload Compatibility | Widely used for auristatins (e.g., MMAE, MMAF)[9][] | Preferred for highly hydrophobic payloads like PBD dimers[12][19] | The ability to achieve high, homogenous DARs without aggregation makes Val-Ala suitable for payloads where high loading is desired. |
| Cleavage Efficiency | Highly efficient cleavage by Cathepsin B and other lysosomal proteases[][16] | Efficiently cleaved by Cathepsin B[12][19] | Both sequences are excellent substrates, though cleavage kinetics can vary depending on the full ADC construct. |
| Plasma Stability (Human) | Generally high stability[23] | High stability[12] | The peptide bond is stable at neutral pH and resistant to most plasma proteases. |
| Plasma Stability (Rodent) | Susceptible to cleavage by mouse carboxylesterase 1C (Ces1C)[17][24] | Also susceptible, but may show slight stability advantage in some contexts[19] | This species-specific instability complicates preclinical evaluation in mouse models, as it can lead to premature payload release not reflective of the human situation.[22][24] |
| Off-Target Cleavage | Can be cleaved by human neutrophil elastase, a potential cause of neutropenia[22][24] | Susceptibility is also possible, an area of ongoing investigation. | This highlights a key challenge where enzymes outside the target cell can cause off-target toxicities.[25] |
Experimental Validation: A Self-Validating Protocol System
Synthesizing a technically accurate and trustworthy ADC requires a robust, self-validating system of experimental protocols. The following methodologies are essential for characterizing the stability and cleavage of dipeptide linkers.
Caption: Experimental workflow for validating dipeptide linker performance.
Protocol 1: Evaluation of Linker Stability in Plasma
-
Causality & Objective: The primary goal is to quantify the linker's half-life in plasma to predict its in vivo stability.[26] Premature cleavage in circulation leads to off-target toxicity and reduced efficacy.[1][6] Using both human and rodent plasma is critical because species-specific enzymes, like mouse Ces1C, can cleave linkers and confound the interpretation of preclinical efficacy and toxicology studies.[17][24]
-
Methodology:
-
Preparation: Thaw pooled human and mouse plasma on ice. Prepare the test ADC at a final concentration of ~100 µg/mL.
-
Incubation: Add the ADC to the plasma and incubate in a water bath at 37°C.
-
Time Points: At designated time points (e.g., 0, 6, 24, 48, 96, 168 hours), remove an aliquot of the ADC-plasma mixture and immediately store it at -80°C to stop any enzymatic reactions.
-
Quantification (ELISA): The amount of intact, drug-conjugated antibody is quantified using a sandwich ELISA.
-
Capture: Coat ELISA plates with an anti-idiotype antibody specific to the ADC's mAb.
-
Binding: Add the thawed plasma samples to the wells. The anti-idiotype antibody will capture the ADC.
-
Detection: Use a secondary antibody that recognizes the payload (e.g., an anti-MMAE mAb) conjugated to a reporter enzyme like horseradish peroxidase (HRP).
-
Readout: Add a substrate (e.g., TMB) and measure the absorbance. The signal is proportional to the amount of payload still attached to the antibody.
-
-
Data Analysis: Normalize the signal at each time point to the t=0 sample. Plot the percentage of intact ADC versus time and fit the data to a one-phase decay model to calculate the linker half-life (t½). A long half-life (e.g., >200 hours) indicates high stability.[26]
-
Protocol 2: In Vitro Linker Cleavage with Lysosomal Lysates
-
Causality & Objective: This assay confirms that the linker is efficiently cleaved under conditions mimicking the target intracellular compartment. It validates the intended mechanism of action. The use of an acidic pH is essential to replicate the lysosomal environment and ensure optimal protease activity.[] Including a protease inhibitor cocktail as a negative control is a self-validating step to prove that payload release is enzyme-dependent and not due to simple chemical instability.
-
Methodology:
-
Lysate Preparation: Culture a relevant cancer cell line (e.g., one that overexpresses the target antigen). Harvest the cells and use a commercial lysosome enrichment kit to isolate lysosome-rich fractions. Lyse the fractions to create the lysosomal lysate. Measure total protein concentration via a BCA assay.
-
Reaction Setup: In a microcentrifuge tube, prepare the following reactions:
-
Test Reaction: ADC + Lysosomal Lysate in an acidic buffer (e.g., 50 mM sodium acetate, pH 5.0).
-
Negative Control: ADC + Lysosomal Lysate + Protease Inhibitor Cocktail in the same acidic buffer.
-
Buffer Control: ADC in acidic buffer alone.
-
-
Incubation: Incubate all reactions at 37°C. Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Sample Preparation: Stop the reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile). Centrifuge to pellet the protein and collect the supernatant containing the released payload.
-
Quantification (LC-MS/MS): Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the free, released payload.
-
Data Analysis: Plot the concentration of released payload over time. The rate of release in the test reaction should be significantly higher than in the negative control and buffer control reactions, confirming specific, enzyme-mediated cleavage.
-
Future Directions and Concluding Remarks
While dipeptide linkers like Val-Cit and Val-Ala are foundational to many successful ADCs, research continues to address their limitations. The challenge of off-target cleavage by enzymes like neutrophil elastase, which contributes to myelosuppression, is a significant clinical hurdle.[22][25] Innovations such as tandem-cleavage linkers, which require two sequential enzymatic steps to liberate the payload, are being developed to enhance plasma stability and improve the therapeutic index.[25][27] These next-generation designs aim to create a "double-check" mechanism, ensuring the payload is only released in the unique enzymatic milieu of the tumor cell lysosome.
References
-
Overcoming Challenges in the Development of Antibody Drug Conjugates. (2024, May 7). Technology Networks. Retrieved from [Link]
-
ADC Linker - Development and Challenges - Technology Networks. (n.d.). Technology Networks. Retrieved from [Link]
-
Lee, B. G., et al. (2022, August 4). Application of Cleavable Linkers to Improve Therapeutic Index of Radioligand Therapies. Pharmaceuticals. Retrieved from [Link]
-
Enzymatically Cleavable Linkers - Creative Biolabs. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Peptide Linker Synthesis Service - Creative Biolabs. (n.d.). Creative Biolabs. Retrieved from [Link]
-
A Review of Cleavable Linkers. (2019, July 13). ADC Review / Journal of Antibody-drug Conjugates. Retrieved from [Link]
-
Challenges in the Development and Manufacturing of Antibody–Drug Conjugates. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Poudel, Y. B., et al. (2024, February 2). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Encyclopedia.pub. Retrieved from [Link]
-
ADC Panoramic Overview-Linker. (2022, September 14). Creative Biolabs. Retrieved from [Link]
-
Su, Z., et al. (2021, April 6). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. Retrieved from [Link]
-
ADC Cleavable Linker: Classification and Mechanism of Action. (2023, August 18). PharmiWeb.com. Retrieved from [Link]
-
Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). (2024, March 5). Abzena. Retrieved from [Link]
-
Bargh, J. D., et al. (2020, January 27). Sulfatase-cleavable linkers for antibody-drug conjugates. Chemical Science. Retrieved from [Link]
-
Sanderson, R. J., et al. (2005). In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate. Clinical Cancer Research. Retrieved from [Link]
-
Bargh, J. D., et al. (2019, August 21). Cleavable linkers in antibody–drug conjugates. University of Cambridge. Retrieved from [Link]
-
Poudel, Y. B., et al. (2023, November 16). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Pharmaceuticals. Retrieved from [Link]
-
He, J., et al. (2021, January 21). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates. bioRxiv. Retrieved from [Link]
-
Poudel, Y. B., et al. (2023, May 15). Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates. Preprints.org. Retrieved from [Link]
-
Staben, L. R., et al. (2016). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. AAPS J. Retrieved from [Link]
-
Poudel, Y. B., et al. (2023, November 16). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. MDPI. Retrieved from [Link]
-
Design of cleavable linkers for Antibody Drug Conjugates and evaluation of stability using radioimmunoconjugates. (2022, June 1). Journal of Nuclear Medicine. Retrieved from [Link]
-
D'Souza, A., et al. (2024). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Pharmaceuticals. Retrieved from [Link]
-
Lu, J., et al. (2016, April 14). Linkers Having a Crucial Role in Antibody–Drug Conjugates. International Journal of Molecular Sciences. Retrieved from [Link]
-
He, J., et al. (2021, March 9). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. Bioconjugate Chemistry. Retrieved from [Link]
-
Main elements of antibody-drug conjugate (ADC):Linker (cleavable/non-cleavable, structure and mechanism). (n.d.). GeneMedi. Retrieved from [Link]
-
Bargh, J. D., et al. (2019, July 11). Cleavable linkers in antibody–drug conjugates. Chemical Society Reviews. Retrieved from [Link]
-
Dorywalska, M., et al. (2017, December 14). Cathepsin B Is Dispensable for Cellular Processing of Cathepsin B-Cleavable Antibody–Drug Conjugates. Cancer Research. Retrieved from [Link]
-
Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. (2025, December 1). ACS Publications. Retrieved from [Link]
-
Del Rosario, G., et al. (2023). Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide. RSC Medicinal Chemistry. Retrieved from [Link]
-
Del Rosario, G., et al. (2023). Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide. RSC Medicinal Chemistry. Retrieved from [Link]
-
Sanderson, R. J., et al. (2005, January 15). In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate. PubMed. Retrieved from [Link]
-
Cong, Z., et al. (2016, February 2). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Acta Pharmaceutica Sinica B. Retrieved from [Link]
Sources
- 1. adcreview.com [adcreview.com]
- 2. abzena.com [abzena.com]
- 3. A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. creativebiolabs.net [creativebiolabs.net]
- 9. Peptide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 13. genemedi.net [genemedi.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pharmiweb.com [pharmiweb.com]
- 22. mdpi.com [mdpi.com]
- 23. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 24. preprints.org [preprints.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates | bioRxiv [biorxiv.org]
Technical Guide: Alloc-Val-Cit-PAB-OH Hydrophobicity and Solubility Profile
Executive Summary
Alloc-Val-Cit-PAB-OH (Allyloxycarbonyl-Valine-Citrulline-p-Aminobenzyl Alcohol) represents a critical intermediate in the synthesis of Antibody-Drug Conjugates (ADCs). It serves as a "cleavable linker" module, designed to release cytotoxic payloads (e.g., MMAE, MMAF) upon internalization into tumor cells.
For the formulation scientist and synthetic chemist, this molecule presents a solubility paradox : it contains the polar urea moiety of citrulline, yet it exhibits significant hydrophobicity and a strong tendency to form non-covalent aggregates. This guide provides an in-depth analysis of its physicochemical behavior, solvent compatibility, and handling protocols to maximize conjugation efficiency and minimize aggregation.
Part 1: Molecular Architecture & Physicochemical Profile
Structural Decomposition
The molecule functions as a tripartite system. Understanding each domain is essential for predicting solubility behavior.
| Domain | Component | Function | Physicochemical Impact |
| Protecting Group | Alloc (Allyloxycarbonyl) | Protects the N-terminus during payload attachment. | Hydrophobic. Increases LogP significantly compared to the free amine. |
| Selectivity Filter | Val-Cit (Valine-Citrulline) | Dipeptide substrate for lysosomal Cathepsin B .[1] | Amphiphilic. The Citrulline urea side chain is polar but drives strong intermolecular H-bonding (aggregation). |
| Spacer | PAB-OH (p-Aminobenzyl Alcohol) | Self-immolative spacer.[] | Aromatic/Hydrophobic. Facilitates 1,6-elimination to release the free drug. |
Hydrophobicity and The Aggregation Challenge
While the calculated LogP (cLogP) of the core linker is moderately lipophilic (~1.5 to 2.5 depending on the payload), the effective hydrophobicity is higher due to the Alloc group.
-
The Citrulline Effect: The urea group on the citrulline side chain is a hydrogen bond donor/acceptor. In non-polar solvents (DCM), it promotes intermolecular stacking. In aqueous buffers, the hydrophobic Valine and PAB groups drive the molecule to aggregate to minimize water contact.
-
Consequence: Alloc-Val-Cit-PAB-OH often behaves as a "brick dust" solid—difficult to dissolve in both pure organic (DCM) and pure aqueous phases without polar aprotic co-solvents.
Part 2: Solubility Profile & Solvent Compatibility
The following matrix details the solubility limits and stability of Alloc-Val-Cit-PAB-OH.
Table 1: Solvent Compatibility Matrix
| Solvent | Solubility Rating | Solubility Limit (Approx.) | Operational Notes |
| DMSO | Excellent | ≥ 100 mg/mL | Preferred solvent for stock solutions.[3] Hygroscopic; use anhydrous grade to prevent hydrolysis over time. |
| DMF | Good | ~50–80 mg/mL | Standard solvent for synthesis (e.g., HATU coupling). Easier to remove than DMSO but can degrade to dimethylamine. |
| NMP | Good | ~50 mg/mL | Useful alternative to DMF/DMSO for solid-phase synthesis applications. |
| Methanol/Ethanol | Moderate/Poor | < 10 mg/mL | Soluble only at low concentrations or with heat. Risk of transesterification if base is present. |
| DCM | Poor | < 1 mg/mL | Warning: The linker often forms a gel in pure DCM. Requires 10-20% MeOH or HFIP to solubilize. |
| Water/PBS | Insoluble | < 0.1 mg/mL | Requires organic co-solvent (e.g., 10-20% DMSO) or surfactants (Tween-80) for biological assays. |
Solubilization Protocol (Self-Validating)
To ensure a monomeric solution free of "micro-aggregates" that confuse concentration readings:
-
Weighing: Weigh the solid rapidly; it can be electrostatic.
-
Primary Solvent: Add anhydrous DMSO or DMF to reach 80% of target volume.
-
Sonication: Sonicate for 5–10 minutes at ambient temperature. Validation: Solution must be visually clear with no Tyndall effect (light scattering).
-
Dilution: If aqueous dilution is required, add water slowly to the stirring organic solution to prevent "crashing out."
Part 3: Handling & Deprotection Protocols
Alloc Removal (Palladium-Catalyzed)
The Alloc group must be removed to expose the amine for antibody conjugation (or further linking). This reaction utilizes Pd(0) and a scavenger to trap the allyl cation.
Reagents:
-
Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)).
-
Scavenger: Phenylsilane (PhSiH3) or Morpholine/Dimedone.
-
Solvent: Anhydrous DCM or THF (degassed).
Step-by-Step Protocol:
-
Preparation: Dissolve Alloc-Val-Cit-PAB-[Payload] in anhydrous DCM/THF (1:1). If solubility is poor, add 5-10% DMF.
-
Scavenger Addition: Add Phenylsilane (10–20 equivalents). This acts as the nucleophile to accept the allyl group.
-
Catalyst Addition: Add Pd(PPh3)4 (0.05 – 0.1 equivalents).
-
Reaction: Stir under Argon/Nitrogen for 30–60 minutes at Room Temperature (RT).
-
Monitoring (Self-Validation):
-
LC-MS: Monitor the disappearance of the Alloc-mass peak (+84 Da shift).
-
TLC: Stain with Ninhydrin (free amine will turn blue/purple).
-
-
Workup: Precipitate with cold diethyl ether to remove the Pd catalyst and silane byproducts.
Visualization: Alloc Deprotection Workflow
Caption: Mechanism of Palladium-catalyzed Alloc deprotection involving π-allyl complex formation and scavenger-mediated release.
Part 4: Biological Relevance (The Release Mechanism)
The utility of Val-Cit-PAB relies on its stability in plasma and rapid cleavage in the lysosome.
The Cleavage Cascade
-
Endocytosis: The ADC is internalized into the lysosome.
-
Enzymatic Hydrolysis: Cathepsin B (upregulated in many tumors) recognizes the Val-Cit motif. It cleaves the amide bond between Citrulline and the PAB spacer.[1]
-
1,6-Elimination: The resulting PAB-amine intermediate is unstable. It spontaneously undergoes electronic rearrangement (1,6-elimination) to release carbon dioxide and the free payload.
Visualization: Cathepsin B Cleavage & Self-Immolation
Caption: The activation pathway of Val-Cit-PAB linkers, triggering payload release via enzymatic hydrolysis and spontaneous self-immolation.
References
-
Dubowchik, G. M., et al. (2002). "Cathepsin B-Labile Dipeptide Linkers for Lysosomal Release of Doxorubicin from Internalizing Immunoconjugates." Bioconjugate Chemistry. Link
-
Cayman Chemical. (n.d.). "Val-Cit-PAB-OH Product Information & Solubility Data." Link
-
MedChemExpress. (n.d.). "Val-cit-PAB-OH Technical Data Sheet." Link
-
Jain, N., et al. (2015). "Current ADC Linker Chemistry." Pharm Res. Link
-
Thayer, A. M. (2011). "Building Antibody-Drug Conjugates." Chemical & Engineering News. Link
Sources
Methodological & Application
Application Note & Synthesis Protocol: Alloc-Val-Cit-PAB-OH Linker
A Guide for Researchers in Oncology and Drug Development
Authored by: Gemini, Senior Application Scientist
Introduction: The Architectonics of a Precision-Guided Therapeutic
In the landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a paradigm of precision, acting as guided missiles that deliver potent cytotoxic agents directly to tumor cells. The success of this strategy hinges on the sophisticated design of its three core components: a highly specific monoclonal antibody, a potent cytotoxic payload, and critically, the linker that connects them. The linker is not merely a passive tether; it is an intelligent component engineered to remain stable in systemic circulation and release the payload only within the designated target environment.[][2]
The Alloc-Val-Cit-PAB-OH construct is a premier example of an enzymatically cleavable linker system, widely acclaimed for its clinical and preclinical success.[3][4] Its design incorporates a dipeptide sequence, Valine-Citrulline (Val-Cit), which is a specific substrate for Cathepsin B, a lysosomal protease often overexpressed in tumor cells.[][] Upon enzymatic cleavage of the peptide bond, the p-aminobenzyl alcohol (PAB) moiety functions as a self-immolative spacer. This triggers a cascade of electronic rearrangements culminating in the traceless release of the payload in its active form.[4][6][7] The N-terminal allyloxycarbonyl (Alloc) group serves as a crucial protecting group during synthesis, valued for its orthogonality to other common protecting groups, which allows for selective removal under mild, palladium-catalyzed conditions.[8][9][10]
This document provides a comprehensive guide to the principles, synthetic strategy, and detailed laboratory protocol for the synthesis of the Alloc-Val-Cit-PAB-OH linker, designed for researchers and professionals in drug development.
Core Principles of the Linker's Design
The efficacy of the Alloc-Val-Cit-PAB linker is rooted in three synergistic chemical principles:
-
Enzymatic Specificity (The Val-Cit Trigger): The choice of the L-Valine-L-Citrulline dipeptide is a strategic one. Cathepsin B, a protease highly active within the acidic environment of tumor lysosomes, readily recognizes and cleaves the amide bond between Citrulline and the PAB group.[] This enzymatic trigger ensures that payload release is spatially confined to the intracellular environment of the target cancer cell, dramatically minimizing off-target toxicity.[][11]
-
Self-Immolation (The PAB Spacer): The p-aminobenzyl alcohol (PAB) group is the lynchpin of the release mechanism. While stable as part of the intact linker, its primary amine is unmasked following Cathepsin B cleavage. This initiates a spontaneous 1,6-elimination reaction, which expels the payload attached to its benzylic position as a carbonate or carbamate. This process is "traceless," meaning the spacer fragments away, liberating the unmodified, fully active drug.[4][6]
-
Synthetic Orthogonality (The Alloc Protecting Group): The allyloxycarbonyl (Alloc) group is used to protect the N-terminus of valine. Its key advantage is its unique deprotection chemistry. It is stable to the acidic and basic conditions used to remove Boc and Fmoc groups, respectively, which are common in peptide synthesis.[12][13][14] The Alloc group is selectively cleaved using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger.[8][9][15] This orthogonality is invaluable for complex synthetic schemes, allowing for precise, stepwise modifications.[9][10]
Synthetic Strategy and Workflow
The synthesis of Alloc-Val-Cit-PAB-OH is best approached through a convergent, solution-phase strategy. This involves the sequential coupling of the three main components. The workflow is designed to control stereochemistry and maximize yield. A critical consideration, as highlighted in the literature, is the potential for epimerization at the citrulline stereocenter during coupling reactions; the choice of coupling agents and conditions is paramount to mitigating this risk.[3]
The overall synthetic pathway is illustrated below:
Caption: Convergent synthetic workflow for Alloc-Val-Cit-PAB-OH.
Detailed Synthesis Protocol
This protocol details a reliable method for the synthesis of Alloc-Val-Cit-PAB-OH, with an emphasis on minimizing side reactions and ensuring high purity of the final product.
4.1. Materials and Reagents
| Reagent | Formula | M.W. | Supplier | Notes |
| Fmoc-L-Citrulline | C₂₁H₂₃N₃O₅ | 397.43 | Standard | High purity grade |
| p-Aminobenzyl alcohol | C₇H₉NO | 123.15 | Standard | High purity grade |
| Alloc-L-Valine | C₉H₁₅NO₄ | 201.22 | Standard | High purity grade |
| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | Standard | Peptide coupling agent |
| DIPEA | C₈H₁₉N | 129.24 | Standard | Anhydrous, amine-free |
| Piperidine | C₅H₁₁N | 85.15 | Standard | Anhydrous |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Standard | Anhydrous, HPLC grade |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Standard | Anhydrous, peptide grade |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Standard | HPLC grade |
| Hexanes | C₆H₁₄ | 86.18 | Standard | HPLC grade |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Standard | Saturated aqueous solution |
| Hydrochloric Acid (HCl) | HCl | 36.46 | Standard | 1N aqueous solution |
| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Standard | Anhydrous |
4.2. Step 1: Synthesis of Fmoc-L-Citrulline-PAB-OH
This step involves the amide bond formation between the carboxyl group of Fmoc-L-Citrulline and the amine group of p-aminobenzyl alcohol. Using HATU as the coupling agent is effective and helps to suppress racemization.[3]
-
Reaction Setup: To a round-bottom flask under an argon atmosphere, add Fmoc-L-Citrulline (1.0 eq). Dissolve in anhydrous DMF (approx. 0.1 M concentration).
-
Activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 15-20 minutes.
-
Coupling: Add p-aminobenzyl alcohol (1.2 eq) dissolved in a minimal amount of anhydrous DMF to the activated solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the consumption of the starting material is complete.
-
Work-up: Dilute the reaction mixture with EtOAc. Wash sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a gradient of DCM/Methanol) to yield Fmoc-Cit-PAB-OH as a white solid.
-
Characterization: Confirm the product identity and purity via LC-MS and ¹H NMR.
4.3. Step 2: Fmoc Deprotection to Yield H-L-Citrulline-PAB-OH
The Fmoc group is removed under mild basic conditions to expose the N-terminal amine of citrulline for the next coupling step.
-
Reaction Setup: Dissolve the purified Fmoc-Cit-PAB-OH (1.0 eq) from Step 1 in anhydrous DMF.
-
Deprotection: Add piperidine to the solution to a final concentration of 20% (v/v).
-
Reaction: Stir at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Isolation: Co-evaporate the solvent and excess piperidine with toluene under reduced pressure. The resulting crude H-Cit-PAB-OH is typically used directly in the next step without further purification, assuming high purity of the starting material.
4.4. Step 3: Synthesis of Alloc-L-Val-Cit-PAB-OH
The final coupling step joins Alloc-protected valine to the deprotected dipeptide-spacer intermediate.
-
Reaction Setup: In a separate flask under argon, dissolve Alloc-L-Valine (1.1 eq) in anhydrous DMF.
-
Activation: Cool the solution to 0 °C. Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 15-20 minutes.
-
Coupling: Add the crude H-Cit-PAB-OH (1.0 eq) from Step 2, dissolved in a minimal amount of anhydrous DMF, to the activated Alloc-L-Valine solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 6-8 hours, or until LC-MS analysis indicates complete conversion.
-
Work-up: Perform an aqueous work-up as described in Step 1.5.
-
Purification: Dry the organic layer, concentrate, and purify the final product by preparative reverse-phase HPLC to yield Alloc-Val-Cit-PAB-OH as a pure white solid.
-
Final Characterization: Thoroughly characterize the final product by high-resolution LC-MS to confirm mass (Expected [M+H]⁺) and ¹H NMR and ¹³C NMR to confirm structure and stereochemical integrity.
Mechanism of Action: Payload Release
The therapeutic action of an ADC utilizing this linker is triggered upon internalization into the target cancer cell. The following diagram illustrates the two-stage payload release mechanism.
Caption: Intracellular cleavage and self-immolation cascade.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Yield | Incomplete activation of carboxylic acid. Moisture in solvents or reagents. | Ensure all reagents and solvents are anhydrous. Increase activation time or consider alternative coupling agents (e.g., HCTU). |
| Epimerization/Racemization | Use of strong base or prolonged reaction times at elevated temperatures. | Use a non-nucleophilic base like DIPEA. Maintain low temperatures (0 °C) during activation and coupling. HATU is known to suppress racemization.[3] |
| Incomplete Fmoc Deprotection | Insufficient reaction time or degraded piperidine. | Increase reaction time and monitor closely with LC-MS. Use fresh, high-quality piperidine. |
| Difficult Purification | Close-running impurities. | Optimize the gradient for flash chromatography or preparative HPLC. Ensure complete removal of coupling by-products during aqueous work-up. |
Conclusion
The Alloc-Val-Cit-PAB-OH linker is a sophisticated chemical tool that embodies the principles of modern ADC design: stability, specificity, and controlled payload release. The synthetic protocol outlined in this guide provides a robust and reproducible pathway for its production. By understanding the causality behind each synthetic step and adhering to rigorous purification and characterization standards, researchers can confidently generate high-quality linker material, paving the way for the development of next-generation antibody-drug conjugates with enhanced therapeutic windows.
References
-
Total Synthesis. Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Available from: [Link]
-
Exo-Linker: Positional Reconfiguration Driving Significant Advances in ADC Stability and Efficacy. Pre-print server. Available from: [Link]
-
Watanabe, T., et al. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. J. Med. Chem. 2024; 67. Available from: [Link]
-
Siev, D., et al. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. Mol Cancer Ther. 2016; 15(5): 958–70. Available from: [Link]
-
Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2). University of California, Irvine. Available from: [Link]
-
Anami, Y., et al. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice. Nat. Commun. 2018; 9: 2512. Available from: [Link]
-
CDN. Alloc Protecting Group Removal Protocol. Available from: [Link]
-
Shudde, M., et al. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research. Molecules. 2015; 20(9): 15957-68. Available from: [Link]
-
Staben, L. R., et al. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. AAPS J. 2016; 18(6): 1500-1512. Available from: [Link]
-
Zhang, D., et al. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody–Drug Conjugates with Phenol-Containing Payloads. Bioconjugate Chem. 2018; 29(2): 267-274. Available from: [Link]
-
Poudel, Y. B., et al. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Encyclopedia.pub. 2024. Available from: [Link]
-
Zhang, D., et al. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads. ResearchGate. 2018. Available from: [Link]
-
Zhang, D., et al. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads. PubMed. 2018. Available from: [Link]
-
Creative Biolabs. Custom Synthesis of ADC Linker-payload SET. Available from: [Link]
-
Albericio, F., et al. Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. MDPI. 2025. Available from: [Link]
-
Royal Society of Chemistry. Chapter 7: ADC Linkers Strategies for the Release of Alcohol-containing Payloads. Books. 2021. Available from: [Link]
-
NJ Bio, Inc. Linkers for ADCs. Available from: [Link]
-
Thaysen-Andersen, M., et al. Purification and Characterization of Antibodies Directed against the α-Gal Epitope. MDPI. 2021. Available from: [Link]
-
Parola, A. L., et al. Purification and characterization of a protein associated with peripheral-type benzodiazepine binding sites. PubMed. 1988. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. PURIFICATION AND BIOCHEMICAL CHARACTERIZATION OF ASPARTIC PEPTIDASE PRODUCED BY NOVEL ISOLATE MUCOR CIRCINELLOIDES. Available from: [Link]
Sources
- 2. adcreview.com [adcreview.com]
- 3. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. total-synthesis.com [total-synthesis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Alloc-Val-Ala-PAB, ADC linker, 1343407-91-9 | BroadPharm [broadpharm.com]
- 15. chem.uci.edu [chem.uci.edu]
Application Note: Alloc Deprotection via Palladium Catalysis
This Application Note and Protocol guide is designed for high-level researchers and drug development professionals. It synthesizes mechanistic insights with practical, field-proven methodologies for the removal of Allyloxycarbonyl (Alloc) protecting groups.
Introduction & Strategic Utility
The Allyloxycarbonyl (Alloc) group is a critical orthogonal protecting group in organic synthesis and Solid-Phase Peptide Synthesis (SPPS).[1] Its utility stems from its stability under acidic (Boc removal) and basic (Fmoc removal) conditions, making it indispensable for the synthesis of cyclic peptides, antibody-drug conjugates (ADCs), and complex alkaloids.
Deprotection is achieved via the Tsuji-Trost reaction , utilizing a Palladium(0) catalyst and a nucleophilic scavenger. While conceptually simple, the reaction is sensitive to oxidation, steric hindrance, and "back-alkylation" (where the liberated amine re-reacts with the allyl moiety). This guide provides optimized protocols to mitigate these risks.
Mechanistic Principles
Understanding the catalytic cycle is essential for troubleshooting. The deprotection is not a simple hydrolysis but a Pd(0)-mediated allylic substitution.[2][3]
-
Oxidative Addition: The Pd(0) species (typically generated from Pd(PPh3)4) coordinates to the alkene of the Alloc group. Oxidative addition cleaves the C-O bond, releasing CO₂ and forming a cationic
-Allyl Palladium(II) complex and the carbamate anion (which rapidly decarboxylates to the amine). -
Nucleophilic Attack (Scavenging): A scavenger (nucleophile) attacks the
-allyl complex.-
Hydride Donors (Silanes/Boranes): Reduce the allyl group to propene (gas/volatile), preventing side reactions.
-
Carbon Nucleophiles (Dimedone/NDMBA): Form stable allylated adducts.
-
-
Reductive Elimination: The Pd(0) catalyst is regenerated for the next cycle.
Diagram 1: Catalytic Cycle of Alloc Deprotection
Caption: The Pd(0)-catalyzed deprotection cycle. The scavenger intercepts the
Critical Parameters & Reagent Selection
Catalyst Selection[2][4][5][6]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: The industry standard. It is air-sensitive (turns black upon oxidation). Protocol Tip: If the solid is black/brown rather than bright yellow, recrystallize or discard.
-
Pd(OAc)₂ + PPh₃: A robust alternative. More stable to storage. Generates Pd(0) in situ when mixed with the scavenger (which acts as the reducing agent).
Scavenger Selection (The "Make or Break" Factor)
The choice of scavenger dictates the cleanliness of the reaction.
| Scavenger | Type | Efficiency | Application Notes |
| Phenylsilane (PhSiH₃) | Hydride Donor | High | Gold Standard for SPPS. Generates propene gas. Highly efficient, easy to wash away. |
| Dimethylamine-Borane (Me₂NH[4][5]·BH₃) | Hydride Donor | Very High | Best for Secondary Amines. Prevents "back-alkylation" (a common side reaction where the secondary amine attacks the allyl group).[4] |
| Morpholine | N-Nucleophile | Moderate | Traditional. Can be slow. Less effective than silanes for hindered substrates. |
| NDMBA (N,N'-dimethylbarbituric acid) | C-Nucleophile | High | "Soft" nucleophile. Excellent for solution phase but requires chromatographic separation from the byproduct. |
Experimental Protocols
Protocol A: Solid-Phase Peptide Synthesis (SPPS)
Target: Removal of Alloc from Lys(Alloc) or N-terminal Alloc on resin. Scale: 0.1 mmol resin loading.
Reagents
-
Solvent: Dry Dichloromethane (DCM).[6]
-
Catalyst: Pd(PPh₃)₄ (0.1 – 0.25 eq relative to Alloc groups).[4]
-
Scavenger: Phenylsilane (PhSiH₃) (10 – 20 eq).
Step-by-Step Workflow
-
Resin Swelling: Place resin in a reaction vessel (fritted syringe). Swell in DCM for 15 min. Drain.
-
Catalyst Preparation (Argon Blanket):
-
Reaction:
-
Cycle Repeat: Drain the vessel. Repeat Step 2 and 3 with fresh reagents. (Two cycles are standard to ensure >99% deprotection).
-
Washing (Critical for Metal Removal):
-
QC: Perform a chloranil test (for secondary amines) or Kaiser test (for primary amines) to verify deprotection.
Diagram 2: SPPS Deprotection Workflow
Caption: Optimized SPPS workflow emphasizing the double-reaction cycle and DDC washing for metal removal.
Protocol B: Solution Phase Deprotection
Target: Small molecule Alloc-amine deprotection. Scavenger: 1,3-Dimethylbarbituric acid (NDMBA) is preferred here for ease of purification, or Morpholine if volatility is needed.
-
Setup: Dissolve substrate (1.0 eq) in dry DCM (0.1 M concentration). Degas with Argon/Nitrogen for 5 mins.
-
Add Scavenger: Add NDMBA (2.0 – 3.0 eq).
-
Add Catalyst: Add Pd(PPh₃)₄ (0.05 eq).
-
Reaction: Stir at RT under inert atmosphere. Monitor by TLC/LCMS (typically 30–60 min).
-
Workup (Pd Removal):
-
Option A (Scavenger Resin): Add "QuadraPure" or Thiol-silica resin. Stir 30 min. Filter.
-
Option B (Extraction): Wash organic layer with saturated NaHCO₃ (removes NDMBA byproduct) and water.
-
Option C (Precipitation): If product is a salt, precipitate amine salt with HCl/Ether; Pd stays in solution.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Deprotection | Oxidized Catalyst | Use fresh Pd(PPh₃)₄ (must be yellow, not black). Store catalyst in freezer under argon. |
| Steric Hindrance | Increase Catalyst to 0.5 eq. Use Microwave irradiation (40°C, 5 min). | |
| Allyl Back-Alkylation | Poor Scavenging | Switch scavenger to Dimethylamine-Borane complex (Me₂NH·BH₃). This is critical for secondary amines. |
| Black Precipitate on Resin | Pd Aggregation | Perform extensive washes with Sodium Diethyldithiocarbamate (0.02M in DMF) until wash is colorless. |
| Product Not Found (LCMS) | Polar Product Loss | Small amines may wash out. Do not wash with MeOH/Water if product is small/polar. |
Safety & Handling
-
Palladium: Heavy metal toxicity. All waste must be segregated into heavy metal waste streams.
-
Phenylsilane: Flammable. Evolves hydrogen gas upon reaction. Do not cap reaction vessels tightly if pressure buildup is possible (though usually mild at this scale).
References
-
Standard practices for Fmoc-based solid-phase peptide synthesis. Nowick Laboratory, UC Irvine. [Link]
-
Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group. ResearchGate (Journal of Chemical Society). [Link]
-
Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium? Biotage Blog. [Link][2][6]
Sources
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for the Conjugation of Alloc-Val-Cit-PAB-OH to Cytotoxic Payloads
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the conjugation of the protease-cleavable linker, Allyloxycarbonyl-L-valyl-L-citrullinyl-p-aminobenzyl alcohol (Alloc-Val-Cit-PAB-OH), to various cytotoxic payloads. This linker system is a cornerstone in the development of modern Antibody-Drug Conjugates (ADCs), enabling the targeted delivery and controlled release of potent therapeutic agents within cancer cells. We present the underlying chemical principles, detailed step-by-step protocols for conjugation, purification, and characterization, and expert insights to ensure the successful synthesis of drug-linker constructs for ADC development.
Introduction: The Central Role of Cleavable Linkers in ADC Efficacy
Antibody-Drug Conjugates (ADCs) represent a highly promising class of cancer therapeutics, designed to merge the antigen-targeting specificity of monoclonal antibodies with the high potency of cytotoxic drugs.[1][2][3] The linker, which connects the antibody to the cytotoxic payload, is a critical determinant of an ADC's success, governing its stability in circulation and the efficiency of drug release at the target site.[3]
Among various linker strategies, enzyme-cleavable linkers are predominant in clinically approved and investigational ADCs.[1][2][4] These linkers are engineered to be stable in the systemic circulation but are rapidly cleaved by enzymes that are overexpressed in the tumor microenvironment or within the lysosomes of cancer cells.[5] The Valine-Citrulline (Val-Cit) dipeptide linker is arguably the most successful and widely utilized protease-cleavable motif.[4][6][]
The Alloc-Val-Cit-PAB-OH linker is a sophisticated construct featuring several key components:
-
Val-Cit Dipeptide: This sequence is specifically recognized and cleaved by the lysosomal cysteine protease, Cathepsin B, which is often upregulated in various cancer cells.[5][8][9][10][] This enzymatic trigger ensures that the payload is released preferentially inside the target cell, minimizing off-target toxicity.[]
-
p-Aminobenzyl Carbamate (PABC) Spacer: This self-immolative unit is crucial for efficient payload release.[12][13][14] Following Cathepsin B-mediated cleavage of the amide bond between Citrulline and PAB, the PABC moiety undergoes a spontaneous 1,6-elimination, liberating the payload in its unmodified, active form.[9][15]
-
Hydroxyl Group (-OH): This primary alcohol on the PAB spacer serves as the reactive handle for attaching the cytotoxic payload, typically forming a carbamate or carbonate linkage.[14]
-
Allyloxycarbonyl (Alloc) Group: This protecting group caps the N-terminus of the valine residue. It remains in place during the payload conjugation step and is later removed under specific, mild conditions (typically using a palladium catalyst) to reveal the terminal amine required for subsequent conjugation to a monoclonal antibody.
This application note will focus exclusively on the first critical phase of ADC synthesis: the covalent attachment of the cytotoxic payload to the Alloc-Val-Cit-PAB-OH linker.
Mechanism of Payload Release: A Controlled Cascade
The efficacy of an ADC built with a Val-Cit-PAB linker hinges on a precise, multi-step intracellular process. Understanding this pathway is essential for appreciating the elegance of the linker's design.
-
ADC Internalization: The ADC binds to its target antigen on the cancer cell surface and is internalized, typically via receptor-mediated endocytosis, into an endosome.[9]
-
Lysosomal Fusion: The endosome matures and fuses with a lysosome.[9]
-
Enzymatic Cleavage: The acidic and enzyme-rich environment of the lysosome exposes the ADC to high concentrations of proteases. Cathepsin B recognizes and cleaves the amide bond between the citrulline and the PAB spacer of the linker.[8][9][]
-
Self-Immolation and Release: The cleavage event triggers a rapid, spontaneous 1,6-electronic cascade elimination through the PAB spacer. This fragmentation results in the release of the unmodified, fully active cytotoxic payload into the cytoplasm, where it can exert its cell-killing effect.[13][15]
Experimental Protocols: Synthesis of the Drug-Linker Construct
The following protocols provide a detailed methodology for conjugating a cytotoxic payload containing a primary or secondary amine group to the Alloc-Val-Cit-PAB-OH linker via a carbamate bond. This is achieved by first activating the linker's hydroxyl group to form a p-nitrophenyl (PNP) carbonate, a reactive intermediate.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier | Notes |
| Alloc-Val-Cit-PAB-OH | ≥95% Purity | Commercially Available | Store desiccated at -20°C. |
| Cytotoxic Payload (-NHR) | ≥98% Purity | N/A | Example: MMAE, MMAF.[16][17] |
| p-Nitrophenyl chloroformate | Reagent Grade | Major Chemical Suppliers | Highly moisture-sensitive. |
| Pyridine | Anhydrous | Major Chemical Suppliers | Use a freshly opened bottle or distill. |
| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade | Major Chemical Suppliers | Use as a non-nucleophilic base. |
| Dichloromethane (DCM) | Anhydrous | Major Chemical Suppliers | Use from a solvent purification system. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Major Chemical Suppliers | Use from a solvent purification system. |
| Reverse-Phase HPLC System | Analytical & Prep | N/A | With UV detector. |
| C18 HPLC Column | N/A | N/A | Appropriate for preparative scale. |
| Acetonitrile (ACN) | HPLC Grade | Major Chemical Suppliers | |
| Trifluoroacetic Acid (TFA) | HPLC Grade | Major Chemical Suppliers | Corrosive. Handle with care. |
| LC-MS System | N/A | N/A | For product characterization. |
Workflow Overview
Step-by-Step Protocol: Activation and Conjugation
Causality Behind Choices: This two-step, one-pot procedure is designed for efficiency. Activating the hydroxyl group of PAB with p-nitrophenyl chloroformate transforms it into an excellent leaving group (p-nitrophenoxide).[18] This allows the subsequent nucleophilic attack by the amine group of the payload to proceed smoothly under mild conditions, forming a stable carbamate bond. Pyridine is used as a base to neutralize the HCl generated during the activation step, while DIPEA is added in the second step as a non-nucleophilic base to facilitate the conjugation without competing as a nucleophile.[19]
Protocol:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve Alloc-Val-Cit-PAB-OH (1.0 equivalent) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) and maintain a positive pressure throughout the reaction.
-
Activation Step:
-
Add anhydrous Pyridine (1.5 equivalents) to the solution.
-
Cool the reaction mixture to 0°C using an ice-water bath.
-
Slowly add a solution of p-nitrophenyl chloroformate (1.2 equivalents) in anhydrous DCM dropwise over 10 minutes.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
-
Conjugation Step:
-
Prepare a solution of the amine-containing cytotoxic payload (e.g., MMAE) (1.1 equivalents) and N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) in anhydrous N,N-Dimethylformamide (DMF).
-
Add the payload/DIPEA solution to the activated linker reaction mixture.
-
Allow the reaction to stir at room temperature for 12-18 hours (overnight).
-
-
Work-up and Purification:
-
Once the reaction is complete (as monitored by LC-MS), remove the solvent under reduced pressure (roto-evaporation).
-
The resulting residue contains the desired drug-linker construct along with reaction byproducts.
-
Purify the crude product directly using preparative Reverse-Phase HPLC (RP-HPLC).
-
Column: C18 silica column.
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A typical gradient would be 10-90% Mobile Phase B over 30-40 minutes. This must be optimized for the specific payload's hydrophobicity.
-
-
Collect fractions containing the pure product, as determined by analytical HPLC and LC-MS.
-
Combine the pure fractions and lyophilize to obtain the final Alloc-Val-Cit-PAB-Payload as a white, fluffy solid.
-
Characterization
It is imperative to validate the identity, purity, and structural integrity of the final drug-linker construct.
-
LC-MS Analysis: Confirm the molecular weight of the final product. The observed mass should correspond to the calculated mass of the [M+H]⁺ ion.
-
HPLC Analysis: Assess the purity of the lyophilized product. Purity should ideally be >95% as determined by peak area integration at a relevant wavelength (e.g., 254 nm or 280 nm).
-
NMR Spectroscopy (¹H NMR, ¹³C NMR): For comprehensive structural confirmation, NMR can verify the presence of key protons and carbons from the linker and the payload, and confirm the formation of the carbamate bond.
Chemical Reaction Scheme
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Activated Linker | - Moisture in reagents/solvents.- Insufficient base (pyridine).- Degradation of p-nitrophenyl chloroformate. | - Use fresh, anhydrous solvents and reagents.- Ensure the reaction is under a strict inert atmosphere.- Use a fresh bottle of p-nitrophenyl chloroformate. |
| Incomplete Conjugation Reaction | - Steric hindrance from the payload.- Insufficient reaction time or temperature.- Deactivation of the payload's amine group. | - Increase reaction time to 24 hours.- Slightly increase temperature (e.g., to 40°C), monitoring for side products.- Ensure the payload is fully dissolved and the pH is basic with DIPEA. |
| Multiple Peaks in HPLC/LC-MS | - Presence of unreacted starting materials.- Formation of side products (e.g., hydrolysis of activated linker).- Diastereomers if payload has multiple stereocenters. | - Optimize reaction stoichiometry and time.- Improve purification with a shallower HPLC gradient.- Characterize major impurities by MS/MS to identify their source. |
| Product Degradation during Work-up | - Payload or linker is sensitive to the acidic TFA in the mobile phase. | - Neutralize HPLC fractions with a mild base (e.g., ammonium bicarbonate) before lyophilization.- Consider using a formic acid-based mobile phase system if compatible. |
Conclusion and Next Steps
The protocol detailed herein provides a robust and reproducible method for the synthesis of Alloc-Val-Cit-PAB-Payload conjugates, a critical first step in the construction of a potent and selective ADC. The success of this synthesis relies on the careful control of reaction conditions, particularly the exclusion of moisture, and rigorous purification and characterization of the final product.
Once the drug-linker construct is synthesized and validated, the subsequent steps in ADC development involve:
-
Deprotection: Selective removal of the N-terminal Alloc group to expose the primary amine on the valine residue.
-
Antibody Modification: Introduction of a reactive handle onto the monoclonal antibody (e.g., via reduction of interchain disulfides or through site-specific engineering).
-
Final Conjugation: Covalently linking the deprotected drug-linker construct to the modified antibody to form the final ADC.
By following these validated procedures, researchers can confidently generate high-quality drug-linker intermediates for their ADC discovery and development programs.
References
- Liyanage, S. U., et al. (2022). Design of cleavable linkers for Antibody Drug Conjugates and evaluation of stability using radioimmunoconjugates. Journal of Nuclear Medicine, 63(supplement 2), 1529.
-
Jumde, V. R., & Singh, I. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. MDPI. Retrieved from [Link]
-
Jumde, V. R., & Singh, I. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. National Center for Biotechnology Information. Retrieved from [Link]
- Syrlinks. (2017). Drug-linker conjugate pharmaceutical compositions. Google Patents.
-
Bio-Synthesis. (2025, May 2). Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation. Retrieved from [Link]
-
Poon, K. A. (2019). Cleavable linkers in antibody-drug conjugates. PubMed. Retrieved from [Link]
-
American Chemical Society. (2024, October 15). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. National Center for Biotechnology Information. Retrieved from [Link]
-
American Chemical Society. (2025, December 1). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Ang, A. D., et al. (2019). Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research. National Center for Biotechnology Information. Retrieved from [Link]
-
Creative Biolabs. (n.d.). MC-Val-Cit-PAB-PNP. Retrieved from [Link]
-
CellMosaic. (n.d.). Antibody MMAE Conjugation Kit (With VC-PAB Linker). Retrieved from [Link]
-
Adooq Bioscience. (n.d.). Antibody-drug Conjugates | ADC. Retrieved from [Link]
-
CellMosaic. (n.d.). HRP-MMAF Conjugate with VC-PAB linker. Retrieved from [Link]
- Jiangsu Hengrui Medicine Co., Ltd. (2026). Preparation and purification method for antibody drug conjugate intermediate. Google Patents.
Sources
- 1. Design of cleavable linkers for Antibody Drug Conjugates and evaluation of stability using radioimmunoconjugates | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adcreview.com [adcreview.com]
- 5. Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation [biosyn.com]
- 6. pubs.acs.org [pubs.acs.org]
- 8. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. caymanchem.com [caymanchem.com]
- 12. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [mdpi.com]
- 13. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Val-Cit-PAB-MMAE | TargetMol [targetmol.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. MC-Val-Cit-PAB-PNP - Creative Biolabs [creative-biolabs.com]
- 19. EP4313164A1 - Preparation and purification method for antibody drug conjugate intermediate - Google Patents [patents.google.com]
Application Notes and Protocols for the Conjugation of Alloc-Val-Cit-PAB-Payloads to Monoclonal Antibodies
Audience: Researchers, scientists, and drug development professionals in the field of Antibody-Drug Conjugates (ADCs).
Abstract: This document provides a comprehensive technical guide for the conjugation of a cleavable linker-payload system, specifically Alloc-Val-Cit-PAB-Drug, to monoclonal antibodies (mAbs). It details the underlying chemical principles, compares common conjugation strategies, and offers step-by-step protocols for both lysine and cysteine-based approaches. The guide emphasizes the rationale behind experimental conditions to empower researchers to optimize ADC synthesis for their specific antibody and payload.
Introduction: The Val-Cit-PAB Linker System
Antibody-Drug Conjugates (ADCs) are a powerful class of therapeutics that combine the antigen-targeting specificity of a monoclonal antibody with the cell-killing potency of a cytotoxic drug.[1] The linker that connects these two components is critical to the ADC's success, dictating its stability in circulation and the efficiency of payload release within the target cancer cell.
The Valine-Citrulline (Val-Cit) p-aminobenzyl (PAB) system is a widely used enzymatically-cleavable linker.[2][] Its prevalence, exemplified by its use in the FDA-approved ADC, ADCETRIS® (brentuximab vedotin), stems from its intelligent design.[2]
-
Valine-Citrulline (Val-Cit): This dipeptide sequence is specifically designed to be recognized and cleaved by Cathepsin B, a lysosomal protease that is often highly expressed in tumor cells.[][4][5] This ensures that the payload is released primarily inside the target cell after the ADC is internalized, minimizing off-target toxicity.[][4]
-
p-Aminobenzyl Alcohol (PAB) Spacer: This unit acts as a "self-immolative" spacer.[6][7] Once Cathepsin B cleaves the amide bond between Citrulline and the PAB group, a spontaneous 1,6-elimination reaction is triggered, which liberates the active drug.[6][7]
-
Alloc (Allyloxycarbonyl) Group: The Alloc group is an amine-protecting group.[8] In the context of Alloc-Val-Cit-PAB-OH, it protects the N-terminus of the valine residue. This group is stable during standard peptide synthesis but can be selectively removed under mild conditions using a palladium catalyst, offering an orthogonal strategy for more complex ADC designs.[9][10][11] For the protocols described herein, it is assumed the Alloc group remains in place during conjugation or is removed prior to the final linker-payload synthesis.
Mechanism of Action: Intracellular Payload Release
The efficacy of an ADC built with a Val-Cit-PAB linker hinges on a precise, multi-step intracellular process.
Figure 1: Mechanism of intracellular drug release for a Val-Cit-PAB based ADC.
-
Binding and Internalization: The ADC circulates systemically in a stable form. Upon encountering a target cancer cell, the antibody component binds to its specific surface antigen, and the entire complex is internalized into the cell via endocytosis.[12]
-
Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic organelle rich in proteases.[]
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the Val-Cit dipeptide, separating the PAB-payload from the linker backbone.[5][13]
-
Self-Immolation: Cleavage exposes a free aniline group on the PAB moiety, initiating a rapid, spontaneous electronic cascade (1,6-elimination) that breaks the carbamate bond holding the drug.[6][14]
-
Payload Release & Action: The active cytotoxic drug is released into the cell's cytoplasm, where it can exert its cell-killing effect, for example, by inhibiting tubulin polymerization.[15]
Pre-Conjugation: Synthesis of the Linker-Payload
Before conjugation to the antibody, the cytotoxic payload must be attached to the linker. The Alloc-Val-Cit-PAB-OH molecule is an intermediate. The hydroxyl (-OH) group on the PAB moiety is typically converted to an activated carbonate, such as a p-nitrophenyl (PNP) carbonate (Alloc-Val-Cit-PAB-PNP), which can then react with an amine or hydroxyl group on the payload to form a stable carbamate linkage.[12][16] This synthesis is a multi-step organic chemistry process and is assumed to be completed prior to the bioconjugation protocols below.[17] The final product for conjugation will be referred to as L-P (Linker-Payload).
Antibody Conjugation Strategies: Lysine vs. Cysteine
There are two primary, well-established methods for conjugating linker-payloads to antibodies. The choice between them is a critical design decision, impacting the final ADC's characteristics.[18]
| Feature | Lysine Conjugation | Cysteine Conjugation |
| Target Residue | ε-amino group of surface-exposed lysines | Thiol group of cysteines (native or engineered) |
| Reagent Chemistry | NHS-esters, Isothiocyanates | Maleimides, Haloacetamides |
| Homogeneity | Heterogeneous (mixture of DARs 0-8+) | More homogeneous (defined DAR, e.g., 2, 4, 8) |
| Process Complexity | Simpler, one-step reaction | More complex; requires antibody reduction step |
| Cost | Generally less costly and complex[18] | Can be more complex and expensive[18] |
| Potential Issues | Potential to modify CDRs, affecting binding[] | Risk of inter-chain disulfide re-oxidation |
Protocol 1: Lysine-Based Conjugation
This method targets the abundant and accessible amine groups on lysine residues. It is robust but typically yields a heterogeneous mixture of ADC species with a range of Drug-to-Antibody Ratios (DARs).[][20]
Materials and Reagents
-
Antibody: ≥ 5 mg/mL in a suitable buffer (e.g., PBS), pH 7.2-7.4.
-
Linker-Payload (L-P): NHS-ester activated Alloc-Val-Cit-PAB-Drug.
-
Conjugation Buffer: Borate or Phosphate buffer, 50 mM, pH 8.5-9.0.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Solvent: Anhydrous, high-purity DMSO.
-
Purification: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) and system; Tangential Flow Filtration (TFF) system.[21]
Experimental Workflow
Figure 2: Workflow for lysine-based ADC conjugation.
Step-by-Step Protocol
-
Antibody Preparation:
-
Perform a buffer exchange on the stock antibody solution into the Conjugation Buffer (pH 8.5-9.0). This can be done using a desalting column or TFF.
-
Rationale: A basic pH ensures that the target lysine ε-amino groups are deprotonated and thus sufficiently nucleophilic to attack the NHS-ester.[]
-
Adjust the final antibody concentration to 5-10 mg/mL.
-
-
Linker-Payload Preparation:
-
Immediately before use, dissolve the NHS-ester activated L-P in anhydrous DMSO to a concentration of 10-20 mM.
-
Rationale: NHS-esters are susceptible to hydrolysis, so the stock solution should be prepared fresh. DMSO is a common water-miscible organic solvent required to dissolve the often-hydrophobic L-P.
-
-
Conjugation Reaction:
-
Slowly add a calculated molar excess of the L-P stock solution to the stirring antibody solution. A typical starting point is a 5-10 fold molar excess of L-P over the antibody.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing.
-
Rationale: The molar ratio of L-P to antibody is a key parameter controlling the average DAR. Higher excess leads to higher DAR. The reaction should be timed to avoid excessive modification.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 30 minutes.
-
Rationale: The Tris buffer contains a primary amine that will react with and consume any remaining NHS-ester activated L-P, preventing further antibody modification.
-
-
Purification:
-
Purify the ADC from unreacted L-P, solvent, and quenching agent.
-
Method A (SEC): Use a pre-equilibrated G-25 column with a suitable storage buffer (e.g., PBS, pH 7.4). The high molecular weight ADC will elute in the void volume.[]
-
Method B (TFF/UFDF): Use an ultrafiltration/diafiltration system with an appropriate molecular weight cutoff membrane (e.g., 30 kDa) to exchange the buffer and remove small molecule impurities.[21][]
-
Protocol 2: Cysteine-Based Conjugation
This method targets thiol groups on cysteine residues. It requires reduction of the antibody's interchain disulfide bonds to generate free thiols, but results in a more homogeneous ADC product with a controlled DAR (typically 4 or 8).[15][18]
Materials and Reagents
-
Antibody: ≥ 5 mg/mL in PBS, pH 7.2-7.4.
-
Linker-Payload (L-P): Maleimide-activated Alloc-Val-Cit-PAB-Drug.
-
Reduction Buffer: PBS containing 1 mM EDTA.
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching Agent: N-acetylcysteine.
-
Solvent: Anhydrous, high-purity DMSO.
-
Purification: As described in Protocol 1.
Step-by-Step Protocol
-
Antibody Reduction:
-
To the antibody solution in Reduction Buffer, add a 5-10 fold molar excess of TCEP.
-
Incubate for 1-3 hours at 37°C.
-
Rationale: TCEP is a mild and stable reducing agent that selectively cleaves the interchain disulfide bonds of the antibody, exposing free thiol groups for conjugation. EDTA is included to chelate any trace metals that could catalyze re-oxidation.
-
After incubation, remove the excess TCEP using a desalting column, exchanging the antibody into fresh, de-gassed Reduction Buffer.
-
-
Linker-Payload Preparation:
-
Prepare a fresh 10-20 mM stock solution of the maleimide-activated L-P in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Immediately add a slight molar excess (e.g., 1.2x per thiol) of the L-P stock solution to the reduced antibody.
-
Allow the reaction to proceed for 1 hour at room temperature in the dark.
-
Rationale: The maleimide group reacts specifically with the free thiol to form a stable thioether bond. The reaction is fast and should be performed promptly after antibody reduction to minimize disulfide bond reformation.
-
-
Quenching:
-
Add N-acetylcysteine to a final concentration of 1 mM to cap any unreacted maleimide groups on the L-P.
-
Rationale: This prevents the reactive maleimide from cross-linking with other proteins or molecules during purification and storage.
-
-
Purification:
Characterization and Quality Control
After purification, the ADC must be thoroughly characterized to ensure it meets quality specifications.
-
Drug-to-Antibody Ratio (DAR): This is a critical quality attribute that directly impacts ADC efficacy and safety.[21][23][24]
-
UV-Vis Spectroscopy: A simple method to estimate the average DAR by measuring absorbance at 280 nm (for the antibody) and a wavelength specific to the payload.[][26]
-
Hydrophobic Interaction Chromatography (HIC): A powerful chromatographic technique that can separate ADC species with different numbers of conjugated drugs, providing information on both the average DAR and the distribution of species.[21][]
-
Mass Spectrometry (MS): Provides the most accurate measurement of the mass of the intact ADC, allowing for precise DAR calculation.[][27]
-
-
Aggregation Analysis: Assessed using Size Exclusion Chromatography (SEC) to ensure the conjugation process has not caused the antibody to aggregate, which can impact safety and efficacy.
-
Free Drug Analysis: Typically measured by Reverse-Phase HPLC (RP-HPLC) to quantify the amount of residual, unconjugated linker-payload in the final product.
References
- Vertex AI Search. (n.d.). Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC.
- BOC Sciences. (n.d.). Cathepsin B Cleavable Linker (Peptide Linker) | ADC Services.
- AxisPharm. (n.d.). Cysteine- and Lysine-Based Conjugation.
- Bestchrom. (2026, January 19). Downstream Purification Strategies for Antibody–Drug Conjugates.
- Benchchem. (n.d.). Cathepsin B Cleavable Linkers: A Technical Guide to Targeted Drug Release.
- Sigma-Aldrich. (n.d.). Antibody Drug Conjugate Manufacturing: Purification.
- BOC Sciences. (n.d.). Review of Antibody Drug Conjugate (ADC) Purification.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs).
- Debiopharm. (n.d.). A novel antibody drug conjugate linker enabling production of ADCs with high drug to antibody ratios and fast payload release for improved efficacy.
- PubMed. (2022, January 15). Current approaches for the purification of antibody-drug conjugates.
- BOC Sciences. (n.d.). Lysine Conjugation Services | ADCs.
- Benchchem. (n.d.). The Pivotal Role of the p-Aminobenzyl Group in Ala-Ala-Asn-PAB Linkers for Targeted Drug Delivery.
- Creative Biolabs. (n.d.). MC-Val-Cit-PAB-PNP (CAT#: ADC-L-008).
- Google Patents. (n.d.). CA3087993A1 - Methods for antibody drug conjugation, purification, and formulation.
- CUSABIO. (2024, March 26). Analysis Method for Drug-to-Antibody Ratio (DAR) of Antibody-drug Conjugates.
- ACS Publications. (2019, July 9). A Case Study Comparing Heterogeneous Lysine- and Site-Specific Cysteine-Conjugated Maytansinoid Antibody-Drug Conjugates (ADCs) Illustrates the Benefits of Lysine Conjugation | Molecular Pharmaceutics.
- MedchemExpress.com. (n.d.). Fmoc-Val-Cit-PAB-PNP | ADC Linker.
- UCL Discovery. (n.d.). Investigations into Antibody Conjugation by Cysteine-to-Lysine Transfer.
- Chemical Communications (RSC Publishing). (n.d.). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates.
- Exo-Linker. (2024, December 30). Positional Reconfiguration Driving Significant Advances in ADC Stability and Efficacy.
- PMC. (n.d.). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates.
- SCIEX. (n.d.). A streamlined workflow for the determination of the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs).
- Agilent. (2016, March 30). Determination of Drug-to-Antibody Ratio for Antibody-Drug Conjugates Purified from Serum.
- Benchchem. (n.d.). The Strategic Application of Alloc-D-Phe in Orthogonal Peptide Synthesis: An In-depth Technical Guide.
- Agilent. (n.d.). Determination of Drug-to-Antibody Ratio for Antibody-Drug Conjugates Purified from Serum.
- Phenomenex. (2026, February 18). What is Drug Antibody Ratio (DAR) in Biotherapeutics?
- Digital WPI. (2014, January 29). Modifications of the Self-Immolative Spacer PABOH in Antibody Drug Conjugates.
- University of Otago. (n.d.). Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment - OUR Archive.
- PubMed. (2008, July 22). Latent fluorophores based on a self-immolative linker strategy and suitable for protease sensing.
- Biotage. (2023, January 30). Using microwave heating to expedite your allyl ester or alloc deprotection.
- ResearchGate. (2025, August 6). A comparative study of the self-immolation of para-aminobenzylalcohol and hemithioaminal-based linkers in the context of protease-sensitive fluorogenic probes | Request PDF.
- Benchchem. (n.d.). A Detailed Protocol for Site-Specific Conjugation with TCO-PEG1-Val-Cit-PABC-OH.
- CDN. (n.d.). Alloc Protecting Group Removal Protocol.
- Biopharmlink. (2024, April 22). Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method.
- Benchchem. (n.d.). Application Notes and Protocols for Monoclonal Antibody Conjugation.
- ResearchGate. (2025, August 6). Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines | Request PDF.
- CellMosaic. (n.d.). Antibody MMAE Conjugation Kit (With VC-PAB Linker).
- MedchemExpress.com. (n.d.). Alloc-Val-Ala-pAB | ADC Linker.
- ETH Library. (n.d.). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
Sources
- 1. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biotage.com [biotage.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. digital.wpi.edu [digital.wpi.edu]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Latent fluorophores based on a self-immolative linker strategy and suitable for protease sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cellmosaic.com [cellmosaic.com]
- 16. creative-biolabs.com [creative-biolabs.com]
- 17. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 18. Cysteine- and Lysine-Based Conjugation | AxisPharm [axispharm.com]
- 20. Investigations into Antibody Conjugation by Cysteine-to-Lysine Transfer - UCL Discovery [discovery.ucl.ac.uk]
- 21. Downstream Purification Strategies for AntibodyâDrug Conjugates丨Bestchrom [bestchrom.com]
- 23. agilent.com [agilent.com]
- 24. hpst.cz [hpst.cz]
- 26. What is Drug Antibody Ratio (DAR) in Biotherapeutics? [phenomenex.com]
- 27. sciex.com [sciex.com]
Technical Guide: Preparation and Handling of Alloc-Val-Cit-PAB-OH Stock Solutions in DMSO for ADC Development
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol and best practices for the preparation, handling, and storage of stock solutions of the Alloc-Val-Cit-PAB-OH linker in dimethyl sulfoxide (DMSO). Alloc-Val-Cit-PAB-OH is a critical component in the development of antibody-drug conjugates (ADCs), serving as a protease-cleavable linker that connects a cytotoxic payload to a monoclonal antibody. The integrity and concentration of this linker stock solution are paramount for achieving reproducible and reliable results in subsequent conjugation reactions. This guide explains the causality behind experimental choices, outlines a self-validating protocol, and provides troubleshooting and safety guidelines to ensure the long-term stability and performance of the linker.
Introduction: The Critical Role of Linker Integrity in ADCs
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic agent directly to cancer cells. The linker component is the linchpin of this system, profoundly influencing the ADC's stability, pharmacokinetics, and efficacy.[] The Alloc-Val-Cit-PAB-OH linker is a sophisticated system designed for controlled payload release.[][3]
-
Alloc (Allyloxycarbonyl): A protecting group for the valine's N-terminus, crucial during chemical synthesis. It is typically removed to enable conjugation.
-
Val-Cit (Valine-Citrulline): A dipeptide sequence specifically designed to be a substrate for Cathepsin B, a lysosomal protease that is often upregulated in the tumor microenvironment.[][5][6] This enzymatic targeting ensures that the payload is released preferentially inside the target cancer cell after internalization of the ADC.[][7]
-
PAB (p-aminobenzyl): A self-immolative spacer. Once Cathepsin B cleaves the Val-Cit dipeptide, the PAB group undergoes a spontaneous 1,6-elimination reaction, liberating the attached cytotoxic drug in its active form.[][7][8]
Given its complex and sensitive nature, the precise and accurate preparation of a stable, high-quality stock solution of Alloc-Val-Cit-PAB-OH is the foundational first step for any successful ADC development workflow. This document serves as an authoritative guide to that process.
Physicochemical Properties and Solubility
Understanding the properties of Alloc-Val-Cit-PAB-OH is essential for its proper handling. While specific data for the Alloc-protected version may vary slightly, the core Val-Cit-PAB-OH structure dictates its general behavior.
| Property | Value | Source(s) |
| Synonyms | Allyloxycarbonyl-Valine-Citrulline-p-aminobenzyl alcohol | N/A |
| Core CAS Number | 159857-79-1 (for Val-Cit-PAB-OH) | [][9][10] |
| Core Molecular Formula | C18H29N5O4 (for Val-Cit-PAB-OH) | [9][10] |
| Core Molecular Weight | 379.45 g/mol (for Val-Cit-PAB-OH) | [9][10] |
| Appearance | White to off-white solid/powder | [][10] |
| Solubility in DMSO | ≥59-100 mg/mL | [][9] |
| Purity | Typically ≥95-98% (HPLC) | [10] |
Mechanism of Action: A Visual Guide
To appreciate the importance of the linker, it is helpful to visualize its role within the ADC's mechanism of action. The following diagram illustrates the journey from a stable, circulating ADC to the targeted release of its payload.
Caption: ADC mechanism from circulation to apoptosis.
Materials and Equipment
Materials:
-
Alloc-Val-Cit-PAB-OH (powder form)
-
Anhydrous/Dry Dimethyl Sulfoxide (DMSO), ≥99.9% purity (e.g., from a newly opened sealed bottle)
-
Inert gas (Argon or Nitrogen)
-
Sterile, low-protein binding microcentrifuge tubes (e.g., 1.5 mL)
-
Pipette tips
Equipment:
-
Analytical balance (readable to at least 0.01 mg)
-
Calibrated micropipettes
-
Vortex mixer
-
Bath sonicator
-
Fume hood
-
Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves
Experimental Protocol: Stock Solution Preparation
This protocol describes the preparation of a 10 mM stock solution. Calculations should be adjusted based on the desired final concentration. The causality for each step is explained to ensure a robust and reproducible outcome.
Caption: Workflow for preparing the linker stock solution.
Step-by-Step Methodology:
-
Pre-Preparation:
-
Equilibrate the vial of Alloc-Val-Cit-PAB-OH powder to room temperature for at least 20 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.
-
Prepare all necessary equipment and materials. Work should be performed in a fume hood.
-
-
Calculation:
-
Determine the mass of Alloc-Val-Cit-PAB-OH needed. For a 10 mM stock, use the formula: Mass (mg) = Desired Volume (mL) × 10 mM × Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock (using MW of 379.45 g/mol for the core): Mass (mg) = 1 mL × 10 mmol/L × 379.45 g/mol = 3.79 mg
-
-
Weighing:
-
Carefully weigh the calculated mass of the linker powder using an analytical balance.
-
Causality: Accurate weighing is critical for achieving the target concentration, which directly impacts the drug-to-antibody ratio (DAR) in subsequent conjugation reactions. Perform this step quickly to minimize exposure to air and moisture.
-
-
Dissolution:
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO.
-
Causality: Use only high-purity, anhydrous DMSO.[9] Water can cause hydrolysis of the linker, compromising its integrity.
-
Immediately cap the tube and vortex thoroughly for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes.[11][12]
-
Causality: Sonication provides energy to break up aggregates and ensure complete solubilization, which is especially important for hydrophobic peptide-based compounds.[11]
-
-
Quality Control (Self-Validation):
-
Visually inspect the solution against a light source. It should be a clear, colorless, and particulate-free solution.
-
If any turbidity or undissolved particles remain, repeat the sonication step. Persistent insolubility may indicate that the solubility limit has been exceeded or that the material has degraded.
-
-
Aliquoting:
-
Once fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes in sterile, low-protein binding microcentrifuge tubes. A typical aliquot volume might be 10-50 µL, depending on experimental needs.
-
If possible, flush the headspace of each aliquot tube with an inert gas (argon or nitrogen) before sealing.
-
Causality: Aliquoting is the most effective way to prevent degradation caused by repeated freeze-thaw cycles.[9][13] Inert gas displaces oxygen, further preventing oxidative damage during long-term storage.
-
Storage and Stability
Proper storage is non-negotiable for maintaining the linker's chemical integrity. The stability of the stock solution is highly dependent on temperature and exposure to light and air.
| Storage Condition | Duration | Rationale & Best Practices |
| -80°C | Up to 6 months | Recommended for long-term storage. Minimizes molecular motion and potential degradation pathways. Ensure tubes are sealed tightly to prevent sublimation.[9] |
| -20°C | Up to 1 month | Suitable for short-term storage. Avoid frost-free freezers, which have temperature cycles that can be detrimental.[][9] |
| 4°C / Room Temp. | Not Recommended | Unstable. Significant degradation can occur in hours to days. Never store the DMSO stock at these temperatures. |
Key Handling Practices:
-
Avoid Freeze-Thaw Cycles: Thaw a single aliquot on ice or at room temperature just before use. Never refreeze a thawed aliquot.[13]
-
Protect from Light: Store aliquots in a light-protected box.
-
Use Immediately: Once thawed, use the solution as quickly as possible for the conjugation reaction.
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Compound fails to dissolve completely | - Solubility limit exceeded.- DMSO is not anhydrous (contains water).- Compound has degraded. | - Prepare a more dilute stock solution.- Use a fresh, newly opened bottle of anhydrous DMSO.- Gentle warming (to 37°C) can be attempted, but with caution as it may accelerate degradation. |
| Solution is turbid or contains precipitates after thawing | - Compound precipitated out of solution during freezing.- Freeze-thaw cycles have caused aggregation. | - Warm the aliquot briefly to room temperature and sonicate for 2-3 minutes to redissolve.- If turbidity persists, the aliquot should be discarded. Ensure proper aliquoting was performed. |
| Inconsistent results in conjugation reactions | - Inaccurate initial stock concentration.- Degradation of the linker due to improper storage/handling. | - Re-verify all calculations and weighing steps.- Prepare a fresh stock solution using the protocol above, paying strict attention to anhydrous conditions and aliquoting. |
Safety Precautions
-
DMSO Handling: DMSO is a potent solvent that can readily penetrate the skin and may carry dissolved substances with it. Always wear nitrile gloves, safety glasses, and a lab coat.
-
Compound Toxicity: While the linker itself is not the cytotoxic payload, it is a reactive chemical. Handle with care and avoid inhalation of the powder or contact with skin.
-
Disposal: Dispose of all chemical waste, including used tubes and tips, in accordance with your institution's hazardous waste guidelines.
References
- BroadPharm. (n.d.). Azidoacetyl-Val-Cit-PAB-OH, ADC linker, 2285374-43-6.
- BOC Sciences. (n.d.). Val-cit-PAB-OH - (CAS 159857-79-1) | ADC Linker.
- MedchemExpress. (n.d.). Val-cit-PAB-OH | ADC Linker.
- BioCat. (n.d.). Peptide Handling Guideline.
- JPT Peptide Technologies. (n.d.). Peptide Solubilization.
- Cayman Chemical. (n.d.). Mc-Val-Cit-PAB (CAS Number: 159857-80-4).
- CellMosaic. (2019). Application of ADC Stabilizing Buffers for Long-Term Storage of Antibody-Drug Conjugates.
- Sigma-Aldrich. (n.d.). Val-cit-PAB-OH ≥95 CAS 159857-79-1.
- BroadPharm. (n.d.). Val-Cit-PAB-OH, ADC linker, 159857-79-1.
- BroadPharm. (n.d.). NH2-PEG1-Val-Cit-PAB-OH, ADC linker, 2055024-63-8.
- BOC Sciences. (n.d.). Alloc-Val-Ala-PAB-OH - (CAS 1343407-91-9) | ADC Linker.
- Cayman Chemical. (n.d.). Val-Cit-PAB-OH (Valine-Citrulline-p-Aminobenzylcarbamate, VC-PAB, CAS Number: 159857-79-1).
- Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses. (2024). STAR Protocols.
- Single Use Support. (2023, May 9). Transport & Storage of Antibody Drug Conjugates (ADCs).
- Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. (n.d.).
- BOC Sciences. (2025, November 21). Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices.
- LifeTein. (n.d.). How to dissolve peptides in DMSO?.
- AxisPharm. (n.d.). Val-Cit-PAB-OH, CAS 159857-79-1.
- Gee, N. (2021, October 12). Hello, I want to ask that during Antibody drug conjugate (ADC) development, how to store antibody-linker conjugation? [Online forum post].
- MedChemExpress. (n.d.). Peptide Solubility and Storage Guidelines.
- BenchChem. (n.d.). Best practices for storing and handling ML132 stock solutions.
- Exo-Linker: Positional Reconfiguration Driving Significant Advances in ADC Stability and Efficacy. (2024, December 30). BOC Sciences.
- MedChemExpress. (n.d.). Val-cit-PAB-OH - Product Data Sheet.
- TCI AMERICA. (n.d.). Val-Cit-PAB-OH | 159857-79-1.
- Comparison of Val-Cit PAB and exo-cleavable linkers. (n.d.).
- Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjug
Sources
- 3. Val-Cit-PAB-OH, CAS 159857-79-1 | AxisPharm [axispharm.com]
- 5. Val-Cit-PAB-OH, ADC linker, 159857-79-1 | BroadPharm [broadpharm.com]
- 6. caymanchem.com [caymanchem.com]
- 7. mdpi.com [mdpi.com]
- 8. NH2-PEG1-Val-Cit-PAB-OH, ADC linker, 2055024-63-8 | BroadPharm [broadpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Val-cit-PAB-OH ≥95 CAS 159857-79-1 Sigma-Aldrich [sigmaaldrich.com]
- 11. jpt.com [jpt.com]
- 12. lifetein.com [lifetein.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Scale-Up Synthesis of Alloc-Val-Cit-PAB-OH
Introduction
The Valine-Citrulline-p-aminobenzyl alcohol (Val-Cit-PAB-OH) linker system is a critical component in the design of modern antibody-drug conjugates (ADCs). Its susceptibility to cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment, allows for the specific release of cytotoxic payloads within target cancer cells.[1][] The allyloxycarbonyl (Alloc) protecting group offers a distinct advantage in the synthesis of this linker due to its orthogonality to other common amine protecting groups like Boc and Fmoc.[3][4] This allows for selective deprotection under mild conditions, a crucial feature for preserving the integrity of the complex peptide linker.[3][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of Alloc-Val-Cit-PAB-OH. The protocols detailed herein are designed to be robust and reproducible, with a focus on explaining the rationale behind key experimental choices to ensure both high yield and purity of the final product.
Strategic Considerations for Scale-Up Synthesis
The transition from small-scale laboratory synthesis to larger-scale production presents unique challenges, including maintaining reaction efficiency, managing impurities, and ensuring process safety and cost-effectiveness.[6][7] For the synthesis of Alloc-Val-Cit-PAB-OH, a solution-phase approach is generally preferred for larger quantities as it can be more readily scaled compared to solid-phase peptide synthesis (SPPS) for this particular tripeptide linker.[8][9] While SPPS is highly efficient for longer peptides, the purification and handling of the final product at a larger scale can be more cumbersome.[10]
Choice of Synthetic Route: A Logic-Driven Approach
The selected synthetic strategy involves a stepwise solution-phase peptide coupling methodology. This approach allows for the purification of intermediates at each stage, which is critical for minimizing the accumulation of difficult-to-remove impurities in the final product. The overall workflow is depicted below:
Sources
- 1. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 5. total-synthesis.com [total-synthesis.com]
- 6. bachem.com [bachem.com]
- 7. polypeptide.com [polypeptide.com]
- 8. pharmaoffer.com [pharmaoffer.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. gencefebio.com [gencefebio.com]
Troubleshooting & Optimization
Technical Support Center: Solubilization & Handling of Alloc-Val-Cit-PAB-OH
Product: Alloc-Val-Cit-PAB-OH (ADC Linker Intermediate) CAS: 1608127-09-8 (varies by salt form) Support Level: Tier 3 (Senior Application Scientist)[]
Module 1: Chemical Understanding (The "Why")
Before attempting solubilization, it is critical to understand the structural conflict within Alloc-Val-Cit-PAB-OH .[] This molecule acts as a "solubility bottleneck" in Antibody-Drug Conjugate (ADC) synthesis due to competing physicochemical properties.[]
The Solubility Paradox
The molecule contains three distinct domains that fight for dominance in solution:
-
The Alloc Group (Allyloxycarbonyl): Highly lipophilic protecting group.
-
The Val-Cit Dipeptide: The Citrulline side chain contains a urea moiety (–NH–CO–NH₂). This creates a strong hydrogen-bond donor/acceptor network, leading to intermolecular aggregation and gelation in non-polar solvents.[]
-
The PAB (p-Aminobenzyl) Spacer: A rigid, hydrophobic aromatic system that promotes
- stacking.[]
The Result: The molecule is often insoluble in water (due to Alloc/PAB) and difficult to dissolve in standard organic solvents like Dichloromethane (DCM) (due to Citrulline insolubility).
Module 2: Solubilization Protocols (The "How")
Protocol A: Solubilization for Organic Synthesis (Activation/Deprotection)
Use this protocol if you are activating the -OH group (e.g., with p-nitrophenyl chloroformate) or removing the Alloc group.[]
| Solvent System | Solubility Rating | Application Notes |
| Anhydrous DMF | Excellent (Recommended) | Preferred for coupling reactions.[] Dissolves up to 100 mM. Breaks urea H-bonds effectively.[] |
| Anhydrous DMSO | Excellent | Highest solubility (>200 mM). Harder to remove during workup than DMF. |
| DCM / THF | Poor | Do not use as primary solvent. The Citrulline moiety will cause suspension or gelation. |
| DCM + 10-20% DMF | Moderate | Use if the subsequent reaction requires DCM.[] Predissolve in DMF, then dilute with DCM. |
Step-by-Step Dissolution:
-
Weigh the Alloc-Val-Cit-PAB-OH powder.[]
-
Add Anhydrous DMF to achieve 80% of target volume.
-
Vortex vigorously for 30 seconds.
-
Sonicate at 35°C for 5-10 minutes. Note: The urea bonds require energy to break.
-
If solution remains cloudy, add DMSO (up to 5% v/v) as a co-solvent.
Protocol B: Solubilization for Aqueous Conjugation (Biological Assays)
Use this protocol if you are attempting to conjugate this intermediate directly (rare) or analyzing it in biological buffers.
The "Co-Solvent Spike" Method:
-
Stock Preparation: Dissolve Alloc-Val-Cit-PAB-OH in 100% DMSO at 100x the final desired concentration (e.g., 10 mM stock for 100 µM assay).
-
Buffer Preparation: Prepare PBS (pH 7.4) containing 20% (w/v) SBE-β-Cyclodextrin (Captisol®) .[]
-
Why? The cyclodextrin cavity encapsulates the hydrophobic PAB/Alloc groups, preventing precipitation.
-
-
Addition: Add the DMSO stock dropwise to the rapidly stirring Buffer.
-
Critical: Do not add Buffer to DMSO; this causes immediate precipitation.
-
Module 3: Troubleshooting Matrix
This decision matrix addresses the most common failure modes reported by users.
Caption: Troubleshooting logic flow for solubility and stability issues.
Detailed Troubleshooting Guides
Issue 1: "The solution turned into a jelly-like mass in DCM."
-
Cause: This is a classic "Citrulline Gelation" effect. The urea groups form an intermolecular hydrogen-bonding network that traps the solvent, similar to how hydrogels work.
-
Solution: You cannot reverse this easily by adding more DCM.
-
Add DMF or DMA (Dimethylacetamide) dropwise until the gel breaks.
-
Warm the solution to 40°C.
-
For future experiments, always pre-dissolve in minimal DMF before adding DCM.
-
Issue 2: "Precipitation occurs immediately when adding to PBS."
-
Cause: The "Alloc" group is extremely hydrophobic. The moment the organic solvent concentration drops below ~20%, the molecule crashes out.
-
Solution:
-
Increase Co-solvent: Ensure final DMSO concentration is 10-20% (if compatible with your protein).[]
-
Use Surfactants: Add 0.05% Tween-80 or 20% Propylene Glycol to the buffer before adding the linker.
-
Issue 3: "Low conjugation efficiency after activating the PAB-OH."
-
Cause: If you dissolved the linker in "wet" DMF, the activated carbonate (e.g., PAB-PNP) hydrolyzes rapidly. Citrulline is hygroscopic and pulls water into the solution.
-
Solution: Use Anhydrous DMF (99.8%) from a sealed septum bottle. Dry the Alloc-Val-Cit-PAB-OH powder in a vacuum desiccator over P₂O₅ for 24 hours before use.
Module 4: Advanced FAQ
Q: Can I remove the Alloc group before reacting the PAB-OH end? A: Proceed with caution. If you remove Alloc (using Pd(PPh₃)₄/PhSiH₃), you generate the free amine (H₂N-Val-Cit-PAB-OH).[] This free amine is nucleophilic and can react with the activated PAB-OH of another molecule if you later try to activate it, leading to polymerization.
-
Standard Workflow: Activate PAB-OH first (e.g., to PAB-PNP)
Couple Payload Remove Alloc Couple to Antibody.[]
Q: Why is my Alloc-Val-Cit-PAB-OH pink/red? A: This indicates oxidation of the PAB (p-aminobenzyl) moiety or trace impurities from the synthesis (often residual coupling reagents).[]
-
Fix: Purify via Reverse Phase HPLC (C18 column) using a Water/Acetonitrile gradient (+0.1% Formic Acid). The product should be a white to off-white solid.[]
Q: What is the best way to store the solubilized linker? A: Do not store in solution.
-
The urea bond in Citrulline is susceptible to hydrolysis over time in solution.
-
The PAB-OH alcohol is prone to oxidation.[]
-
Recommendation: Aliquot the dry powder into single-use vials under nitrogen. If you must store a solution, use anhydrous DMSO at -80°C for no more than 1 month.[]
References
-
Dubowchik, G. M., et al. (2002). "Cathepsin B-Labile Dipeptide Linkers for Lysosomal Release of Doxorubicin from Internalizing Immunoconjugates: Model Studies of Enzymatic Drug Release and Antigen-Specific In Vitro Anticancer Activity." Bioconjugate Chemistry, 13(4), 855–869. Link[]
-
Jeffrey, S. C., et al. (2006). "Development and Properties of Beta-Glucuronide Linkers for Monoclonal Antibody-Drug Conjugates." Bioconjugate Chemistry, 17(3), 831-840.[] Link[]
-
BenchChem Technical Support. (2025). "Troubleshooting Low Yield in Fmoc-Val-Cit-PAB-PNP Synthesis." BenchChem Knowledge Base. Link
-
BOC Sciences. (2024). "Alloc-Val-Ala-PAB-OH Technical Data Sheet & Solubility Profile." ADC Linker Catalog.
-
McCombs, J. R., & Owen, S. C. (2015). "Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry." The AAPS Journal, 17, 339–351. Link
Sources
Technical Support Center: Troubleshooting Incomplete Alloc Deprotection Reactions
Welcome to the technical support center for troubleshooting allyloxycarbonyl (Alloc) deprotection reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize Alloc as a protecting group for amines, particularly in the context of peptide synthesis and complex molecule construction. Here, we move beyond simple protocols to delve into the underlying chemical principles, providing you with the rationale behind each troubleshooting step to empower you to solve even the most challenging cases of incomplete deprotection.
The Mechanism: Understanding the Palladium-Catalyzed Reaction
The removal of the Alloc group is a nuanced process that relies on a palladium(0)-catalyzed allylic substitution.[1][2] The cycle is initiated by the coordination of a Pd(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), to the allyl group's double bond. This is followed by an oxidative addition step, which forms a π-allyl-palladium(II) complex and liberates the carbamate.[3] The carbamate then readily decarboxylates to yield the desired free amine.[1]
A crucial component of this reaction is the "scavenger." The scavenger's role is to react with the π-allyl-palladium(II) complex, regenerating the Pd(0) catalyst and preventing the reactive allyl cation from re-alkylating the newly deprotected amine or other nucleophilic sites in your molecule.[1][4] Inefficient scavenging is a primary cause of byproduct formation and incomplete reactions.[5]
Caption: Palladium-catalyzed Alloc deprotection mechanism.
Troubleshooting Guide: A Symptom-Based Approach
This section is organized by the common symptoms observed during incomplete Alloc deprotection reactions, providing a logical workflow to diagnose and resolve the issue.
Caption: Decision tree for troubleshooting incomplete Alloc deprotection.
Symptom 1: Reaction Stalls, Starting Material Remains
Question: My LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times. What are the likely causes and solutions?
Answer:
This is a classic sign of an issue with one of the core components of the reaction: the catalyst, the scavenger, or the reaction conditions.
-
Inactive Catalyst: The Pd(0) catalyst, particularly Pd(PPh₃)₄, is sensitive to oxygen and can degrade over time.[4][5]
-
Solution: Always use a fresh bottle of catalyst or one that has been properly stored under an inert atmosphere. For particularly sensitive substrates, consider performing the reaction under a nitrogen or argon atmosphere.[5] An alternative is to use an air-stable Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, which is reduced to the active Pd(0) species in situ.[5]
-
-
Insufficient Reagents: The stoichiometry of your catalyst and scavenger may be inadequate for your specific substrate.
-
Solution: Increase the equivalents of both the palladium catalyst and, more importantly, the scavenger.[4] A significant excess of the scavenger is often beneficial.
-
-
Suboptimal Reaction Conditions: The deprotection may be kinetically slow for your particular molecule.
Symptom 2: Formation of N-Allylated Byproduct
Question: I've successfully removed the Alloc group, but I'm now observing a significant amount of a byproduct with a mass corresponding to the addition of an allyl group to my deprotected amine. Why is this happening?
Answer:
This is a clear indication of inefficient scavenging of the allyl cation.[5] The deprotected amine, being nucleophilic, is competing with your scavenger for the electrophilic allyl group.[1]
-
Ineffective Scavenger: Not all scavengers are created equal. Their effectiveness can be substrate-dependent.
-
Insufficient Scavenger Concentration: The rate of scavenging is concentration-dependent.
| Scavenger | Typical Equivalents | Notes |
| Phenylsilane (PhSiH₃) | 5 - 24 | Widely used, but can be less effective for secondary amines.[4][5][8] |
| Morpholine | ~10 | A common nucleophilic scavenger.[1][4] |
| Dimethylamine-borane (Me₂NH·BH₃) | 10 - 40 | Highly effective, especially for preventing N-allylation of secondary amines.[4][8][9] |
| Sodium Borohydride (NaBH₄) | - | Can be used as a hydride donor.[1][10] |
Symptom 3: Reaction is Sluggish or Incomplete with Sterically Hindered Peptides
Question: I'm working with a sterically crowded peptide sequence, and the Alloc deprotection is extremely slow. How can I improve the reaction efficiency?
Answer:
Steric hindrance around the Alloc-protected amine can significantly impede the palladium catalyst's access to the allyl group, thereby slowing down the reaction.[6]
-
Prolonged Reaction Time and/or Elevated Temperature: These are the most straightforward approaches.
-
Microwave-Assisted Deprotection: Microwave irradiation can dramatically accelerate the reaction by providing efficient and uniform heating.[7]
Experimental Protocols
Protocol 1: Standard Alloc Deprotection on Solid Phase
This protocol is a general guideline and may require optimization for your specific substrate.
-
Resin Swelling: Swell the Alloc-protected peptide-resin (0.1 mmol) in dichloromethane (DCM) or N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.[6]
-
Reagent Preparation: In a separate vial, dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents) in the reaction solvent. Note: Handle the palladium catalyst in a well-ventilated fume hood.[6]
-
Deprotection Reaction: Add the catalyst solution to the swollen resin. Immediately add the scavenger (e.g., PhSiH₃, 10-24 equivalents, or Me₂NH·BH₃, 40 equivalents).[5][6][8]
-
Incubation: Gently agitate the mixture at room temperature for 30-60 minutes. For difficult cases, this can be extended or a second deprotection cycle can be performed.[2][6]
-
Monitoring: Take a small aliquot of the resin, cleave the peptide, and analyze by LC-MS or HPLC to confirm the completion of the reaction.[4][6]
-
Washing: Once the reaction is complete, filter the resin and wash it thoroughly with the reaction solvent, followed by other solvents like DCM and DMF, to remove all traces of the catalyst and scavenger.[4][6]
Protocol 2: Microwave-Assisted Alloc Deprotection
This protocol is designed for use with a microwave peptide synthesizer.
-
Resin Preparation: Place the Alloc-protected peptide-resin in a microwave-safe reaction vessel.[6]
-
Reagent Addition: Add a solution of Pd(PPh₃)₄ (0.15-0.25 equivalents) and the chosen scavenger (e.g., PhSiH₃, 5-15 equivalents) in a suitable solvent like DCM or DMF.[6][7]
-
Microwave Irradiation: Heat the reaction mixture to a set temperature (e.g., 40°C) for a short duration (e.g., 5 minutes).[7]
-
Washing and Repetition: Drain the vessel and wash the resin. Repeat the microwave irradiation step one more time to ensure complete deprotection.[6][7]
-
Final Wash: Perform an extensive final wash of the resin with DMF and DCM.[6]
Frequently Asked Questions (FAQs)
Q1: Is the Alloc group orthogonal to Fmoc and Boc protecting groups? A1: Yes, the Alloc group is a key tool in peptide synthesis because it is orthogonal to the acid-labile Boc group and the base-labile Fmoc group.[3] This allows for selective deprotection and modification at specific sites within a peptide sequence.
Q2: Can I use a metal-free method for Alloc deprotection? A2: Yes, a metal-free on-resin Alloc removal method has been developed using iodine and water (I₂/H₂O) in an environmentally friendly solvent mixture.[6][12] This method relies on an iodine-induced iodocyclization of the Alloc group, followed by hydrolysis to release the free amine.[12]
Q3: How can I remove residual palladium from my final product? A3: After cleaving the peptide from the resin, residual palladium can be removed by using a palladium scavenger resin or by performing multiple washes with a solution containing a chelating agent like diethyldithiocarbamate.[6]
Q4: My reaction involves a secondary amine. Are there any special considerations? A4: Yes, secondary amines are more prone to N-allylation byproducts.[4] It is highly recommended to use a more efficient scavenger like dimethylamine-borane complex (Me₂NH·BH₃) to prevent this side reaction.[4][8]
References
-
Total Synthesis. (2025, July 27). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Retrieved from [Link]
-
CDN. (n.d.). Alloc Protecting Group Removal Protocol. Retrieved from [Link]
- CoLab. (n.d.). Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups in phosphate chemistry and in the presence of propargyl and propargyloxycarbonyl groups.
-
Infoscience. (n.d.). Palladium catalyzed reductive deprotection of alloc: Transprotection and peptide bond formation. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. Retrieved from [Link]
-
RayzeBio, Inc. (n.d.). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Retrieved from [Link]
-
ACS Publications. (2025, March 17). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Retrieved from [Link]
-
Biotage. (2023, January 30). Using microwave heating to expedite your allyl ester or alloc deprotection. Retrieved from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
-
PMC. (n.d.). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Retrieved from [Link]
-
Reddit. (2025, December 21). Solution-Phase N-Deprotection of di- and tri-peptides. Retrieved from [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Palladium catalyzed reductive deprotection of alloc: Transprotection and peptide bond formation [infoscience.epfl.ch]
- 11. mesalabs.com [mesalabs.com]
- 12. pubs.acs.org [pubs.acs.org]
Minimizing aggregation of Alloc-Val-Cit-PAB-OH in aqueous buffers
Topic: Minimizing aggregation of Alloc-Val-Cit-PAB-OH in aqueous buffers Audience: Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist specializing in bioconjugation and linker-payload synthesis, I frequently encounter challenges related to the handling of highly hydrophobic intermediates.
Alloc-Val-Cit-PAB-OH (Allyloxycarbonyl-Valine-Citrulline-p-aminobenzyl alcohol, CAS: 1608127-09-8) is a critical precursor in the synthesis of cathepsin B-cleavable antibody-drug conjugates (ADCs)[1]. While the Val-Cit dipeptide ensures excellent plasma stability and precise intracellular payload release, its inherent hydrophobicity—compounded by the Alloc protecting group and the aromatic PAB moiety—makes this molecule notoriously prone to aggregation, micellization, and precipitation in aqueous buffers[2].
This guide provides field-proven, mechanistically grounded troubleshooting strategies to maintain the solubility and reactivity of Alloc-Val-Cit-PAB-OH during your experiments.
Mechanistic Overview: The "Why" Behind the Aggregation
Before troubleshooting, it is crucial to understand the causality of the aggregation. When Alloc-Val-Cit-PAB-OH is introduced to a highly polar aqueous environment, two primary mechanisms drive its precipitation:
-
Hydrophobic Collapse: The non-polar Alloc group and the aromatic PAB ring actively repel water molecules, forcing the linker to fold onto itself or aggregate with neighboring molecules to minimize exposed surface area[2].
-
Intermolecular Hydrogen Bonding: The citrulline side chain contains a urea group. In the absence of a strongly competing solvent, these urea groups form rigid intermolecular hydrogen bond networks, rapidly nucleating micro-crystals or insoluble micelles.
Mechanism of Alloc-Val-Cit-PAB-OH aggregation and co-solvent mitigation strategy.
FAQs & Troubleshooting Guide
Q1: Why does my Alloc-Val-Cit-PAB-OH stock instantly turn cloudy when added to PBS? Cause: You are likely experiencing "solvent shock." When a highly concentrated organic stock is injected too rapidly into an aqueous buffer, the local concentration of the hydrophobic linker exceeds its critical aggregation concentration before the organic solvent can diffuse. Solution: Never add the solid directly to an aqueous buffer. Always prepare a concentrated stock in a polar aprotic solvent (e.g., DMSO or DMAc). When diluting, add the organic stock dropwise into the aqueous buffer under vigorous vortexing or stirring. Ensure the buffer is at room temperature; cold buffers (4°C) will cause immediate cold-shock precipitation.
Q2: What is the optimal co-solvent strategy for maintaining solubility in aqueous conditions? Cause/Context: While DMSO is the industry standard for ADC linkers[], DMAc (Dimethylacetamide) often provides superior disruption of the intermolecular hydrogen bonds formed by the citrulline urea group. Solution: Keep the final aqueous solution at a minimum of 10% to 20% (v/v) organic co-solvent. If your downstream application (such as an enzymatic cleavage assay) cannot tolerate >10% organic solvent, you must introduce a biocompatible solubilizer. We recommend pre-spiking the buffer with 0.05% Tween-20 or 5% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) to shield the hydrophobic PAB moiety.
Q3: I am performing an Alloc deprotection using Pd(PPh3)4 in a semi-aqueous buffer. How do I prevent the intermediate from crashing out? Cause: Both the palladium catalyst and Alloc-Val-Cit-PAB-OH have poor aqueous solubility. As the Alloc group is removed, the resulting H2N-Val-Cit-PAB-OH intermediate is slightly more polar but remains highly prone to aggregation if the local pH nears its isoelectric point[1]. Solution: Conduct the deprotection in a 1:1 mixed solvent system (e.g., THF/Water or DMF/Buffer) rather than a predominantly aqueous buffer. The addition of a secondary amine scavenger (like diethylamine) not only captures the allyl group but also helps maintain the solubility of the catalytic complex.
Quantitative Data: Co-Solvent & Excipient Efficacy
To optimize your specific workflow, consult the table below to balance solubility requirements with downstream compatibility constraints.
| Additive / Co-solvent | Optimal Concentration | Efficacy for Solubilization | Downstream Compatibility |
| DMSO | 10% - 20% (v/v) | High | Moderate (May inhibit certain proteases at >15%) |
| DMAc | 5% - 15% (v/v) | Very High | Moderate (Excellent for chemical bioconjugation) |
| Tween-20 | 0.05% - 0.1% (v/v) | Moderate | High (Highly biocompatible for in vitro assays) |
| HP-β-Cyclodextrin | 5% - 10% (w/v) | High | High (Effectively encapsulates the PAB aromatic ring) |
Experimental Workflows & Protocols
Standardized workflow for preparing aqueous solutions of Alloc-Val-Cit-PAB-OH.
Protocol A: Preparation of Aggregation-Free Working Solutions
This self-validating protocol ensures that the linker remains monomeric and fully solvated prior to downstream reactions.
-
Equilibration: Allow the lyophilized Alloc-Val-Cit-PAB-OH powder to reach room temperature (20–25°C) in a desiccator. Causality: Opening cold vials introduces ambient moisture condensation, which acts as a nucleation site for premature aggregation.
-
Stock Preparation: Dissolve the compound in anhydrous DMSO or DMAc to yield a 10 mM to 50 mM stock solution. Vortex for 60 seconds until optically clear.
-
Storage Note: Store unused stock at -20°C for up to 1 month[]. Avoid repeated freeze-thaw cycles, as they induce irreversible micro-precipitation.
-
-
Buffer Conditioning: Prepare the target aqueous buffer (e.g., 50 mM PBS, pH 7.4). To maximize solubility, pre-spike the buffer with 0.05% (v/v) Tween-20. Ensure the buffer is strictly at room temperature.
-
Dilution: Place the aqueous buffer on a magnetic stirrer set to 500 rpm. Using a micropipette, inject the organic stock solution dropwise directly into the vortex center. The final concentration of the organic solvent must be maintained between 5% and 20% (v/v).
Protocol B: Alloc Deprotection in Mixed Aqueous-Organic Media
Use this protocol when converting Alloc-Val-Cit-PAB-OH to the free amine (H2N-Val-Cit-PAB-OH) for subsequent peptide coupling or payload attachment[1].
-
Solvent Matrix Preparation: Dissolve Alloc-Val-Cit-PAB-OH (1 eq) in a 1:1 (v/v) mixture of Tetrahydrofuran (THF) and 100 mM Ammonium Bicarbonate buffer (pH 8.0). Causality: The THF keeps the hydrophobic starting material solvated, while the aqueous buffer acts as a proton source and stabilizes the resulting amine.
-
Scavenger Addition: Add diethylamine (10 eq) to the mixture to act as the allyl scavenger.
-
Catalyst Addition: Quickly add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.05 eq).
-
Reaction Execution: Stir the mixture vigorously at room temperature for 2-4 hours under an inert atmosphere (N2 or Ar). Monitor the disappearance of the starting material via LC-MS.
-
Workup: Once complete, the mixed solvent prevents the newly formed, slightly more polar product from crashing out, allowing for direct filtration through a Celite pad to remove the palladium catalyst before lyophilization.
References
-
Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates Journal of Medicinal Chemistry - ACS Publications[Link]
-
Acyloxybutadiene tricarbonyl iron complexes as enzyme-triggered CO-releasing molecules (ET-CORMs): A structure-activity relationship study ResearchGate[Link]
Sources
Optimizing yield of Alloc-Val-Cit-PAB-OH payload coupling
Welcome to the Technical Support Center for Antibody-Drug Conjugate (ADC) linker synthesis. The Val-Cit-PAB (valine-citrulline-p-aminobenzyl alcohol) linker is a cornerstone of cleavable ADCs, designed for lysosomal cleavage by cathepsin B followed by a self-immolative 1,6-elimination to release the free payload[1]. However, coupling complex payloads to the Alloc-protected Val-Cit-PAB-OH intermediate presents significant synthetic bottlenecks.
As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Below, you will find field-proven troubleshooting strategies, mechanistic causality analyses, and self-validating protocols to maximize your conjugation yield.
Conjugation Workflow Overview
Figure 1: Optimized workflow for Alloc-Val-Cit-PAB-OH activation and payload coupling.
Section 1: Troubleshooting Guides & Causality Analysis
Issue 1: Low Yields During PAB-OH Activation Q: We are experiencing yields below 10% when activating Alloc-Val-Cit-PAB-OH to the p-nitrophenyl (PNP) carbonate using p-nitrophenyl chloroformate. How can we improve this? A: The root cause is the hyper-reactivity and moisture sensitivity of p-nitrophenyl chloroformate. In the presence of a base, it can rapidly hydrolyze or cause over-acylation and unwanted side reactions with the citrulline urea nitrogen[2]. Optimization Strategy: Transition your activation reagent to bis(p-nitrophenyl) carbonate (Bis-PNP). Bis-PNP acts as a milder, more controlled electrophile. Empirical data demonstrates that substituting p-nitrophenyl chloroformate with Bis-PNP can elevate activation yields from a mere 7% to over 74%[3].
Issue 2: Reaction Stalling and Slurry Formation Q: During the payload coupling step (reacting Alloc-Val-Cit-PAB-PNP with our amine-payload), the mixture turns into a thick slurry and stalls. What is causing this? A: This is a solubility collapse. Val-Cit-PAB derivatives are large, highly hydrophobic molecules, and the citrulline moiety forms strong intermolecular hydrogen-bonding networks[2]. As the carbamate conjugate forms, its solubility often drops precipitously in standard solvents like DCM or pure THF, physically trapping unreacted starting materials in the precipitate. Optimization Strategy: Shift to a highly polar, aprotic solvent system such as anhydrous DMF or DMAc supplemented with 5-10% DMSO. The DMSO disrupts the hydrogen bonding of the citrulline urea group, maintaining a homogeneous solution and driving the reaction to completion.
Issue 3: Incomplete Coupling with Sterically Hindered Payloads Q: Even in a homogeneous solution, our secondary amine payload shows incomplete coupling after 24 hours. Should we increase the temperature or use a stronger base? A: No. Elevating the temperature or using strong bases (e.g., DBU) risks premature 1,6-elimination of the PAB group or Alloc instability. The causality here is steric hindrance at the payload's nucleophilic center, which severely retards its attack on the PNP carbonate. Optimization Strategy: Introduce 1-Hydroxybenzotriazole (HOBt) as a nucleophilic catalyst. HOBt displaces the p-nitrophenol to form an active OBt-ester intermediate. This intermediate is significantly more reactive toward sterically hindered amines, accelerating carbamate formation under mild, room-temperature conditions.
Issue 4: Payload Degradation During Alloc Deprotection
Q: After successful coupling, removing the Alloc protecting group with Pd(PPh3)4 results in poor recovery. How can we optimize this?
A: The allyloxycarbonyl (Alloc) group is cleaved via a palladium-catalyzed Tsuji-Trost reaction, generating a highly reactive
Section 2: Quantitative Data & Optimization Metrics
To facilitate easy comparison, the following table summarizes the critical parameters required to optimize the yield across the coupling workflow.
| Reaction Step | Parameter | Suboptimal Condition | Optimized Condition | Expected Yield Improvement |
| PAB-OH Activation | Reagent | p-Nitrophenyl chloroformate | Bis(p-nitrophenyl) carbonate (Bis-PNP) | 7% |
| Payload Coupling | Solvent | DCM or pure THF | DMF/DMSO (9:1 v/v) | Resolves precipitation; +30-40% |
| Payload Coupling | Catalyst | None (Base only) | Addition of HOBt (1.2 eq) | Accelerates hindered amines; +25-50% |
| Alloc Deprotection | Scavenger | None / Triethylsilane | Diethylamine (excess) | Prevents re-allylation; +20-30% |
Section 3: Self-Validating Experimental Protocols
Every protocol below is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure causality and mechanistic integrity at each step.
Protocol 1: High-Yield Activation of Alloc-Val-Cit-PAB-OH
Objective: Convert the PAB hydroxyl group to a p-nitrophenyl carbonate using Bis-PNP to prevent over-acylation[3].
-
Preparation: Dissolve Alloc-Val-Cit-PAB-OH (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration under an inert nitrogen atmosphere.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) and stir for 5 minutes at room temperature.
-
Activation: Add Bis-PNP (1.5 eq) in one portion. The solution will turn slightly yellow. Stir the reaction mixture at 20°C for 12-16 hours.
-
Self-Validation (IPC): Analyze an aliquot via LC-MS. The system is validated when the starting material peak (m/z) is depleted (<5%) and the mass corresponding to Alloc-Val-Cit-PAB-PNP is dominant.
-
Purification: Purify via precipitation in cold diethyl ether or flash chromatography on silica gel.
Protocol 2: HOBt-Catalyzed Payload Conjugation
Objective: Couple an amine-containing payload to the activated linker while overcoming steric hindrance and solubility limits[2].
-
Solubilization: Dissolve Alloc-Val-Cit-PAB-PNP (1.0 eq) and the Amine-Payload (1.1 eq) in an anhydrous DMF/DMSO (9:1 v/v) solvent mixture.
-
Catalysis: Add HOBt (1.2 eq) to the mixture to act as a nucleophilic catalyst.
-
Initiation: Add DIPEA (2.0 eq) dropwise. Stir at room temperature for 18-24 hours.
-
Self-Validation (IPC): Monitor the release of free p-nitrophenol (visible as an intense yellow color) and confirm carbamate formation via LC-MS. The protocol is validated when the intermediate OBt-ester is fully consumed and the target conjugate mass is confirmed.
-
Purification: Purify the conjugate using preparative reverse-phase HPLC.
Protocol 3: Alloc Deprotection via Tsuji-Trost Reaction
Objective: Remove the Alloc protecting group to expose the amine for subsequent antibody-linker assembly without re-allylation[4].
-
Preparation: Dissolve the Alloc-Val-Cit-PAB-Payload conjugate (1.0 eq) in anhydrous THF/DCM under strict oxygen-free conditions (argon sparging).
-
Scavenging: Add diethylamine (10 eq) to serve as the allyl cation scavenger[4].
-
Catalysis: Quickly add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq) and protect the flask from light. Stir at room temperature for 2-4 hours.
-
Self-Validation (IPC): Perform LC-MS. The reaction is self-validating when the starting material disappears and no re-allylated byproducts (mass = Product + 40 Da) are detected, proving the scavenger's efficacy.
-
Isolation: Concentrate under reduced pressure and purify via HPLC.
References
-
University of Cambridge - A Cathepsin B-Triggered CO-Releasing Molecule with a Non-Toxic Metal Core for Targeted Tumor Delivery[Link]
- Google Patents - WO2017066668A1: Drug-linker conjug
-
MDPI - Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates[Link]
Sources
Technical Support Center: Purification Strategies for Hydrophobic ADC Linker Intermediates
Current Status: Online Operator: Senior Application Scientist Subject: Troubleshooting Hydrophobic Linker-Payload Purification (Small Molecule Intermediates)
Welcome
You have reached the Tier 3 Technical Support guide for ADC chemistry. This documentation addresses the purification of small molecule linker-payload intermediates (e.g., Val-Cit-PAB-MMAE, PBD dimers, Maytansinoids).
Critical Distinction: This guide focuses on the organic synthesis intermediates (MW ~1–3 kDa), not the final Antibody-Drug Conjugate (MW ~150 kDa). If you are purifying the final protein conjugate, please refer to Hydrophobic Interaction Chromatography (HIC) protocols instead.
Module 1: Sample Injection & Solubility (The "Crash" Hazard)
User Ticket #101: "My linker-payload is insoluble in water/acetonitrile. I dissolved it in 100% DMSO, but as soon as I inject it onto the Prep-HPLC, the pressure spikes and the column clogs. What is happening?"
Diagnosis: You are experiencing solvent shock precipitation . Your hydrophobic linker requires a strong solvent (DMSO/DMF) to dissolve. When this "slug" of strong solvent hits the aqueous mobile phase inside the column or loop, the local solubility drops instantly, causing the compound to crash out of solution.
Solution: Implement At-Column Dilution (ACD) Standard injection loops are insufficient for these molecules. You must dilute the sample simultaneously as it enters the column to maintain solubility while allowing retention.
Protocol: Setting up At-Column Dilution
-
System Config: Use a system with two pumps (Loading Pump and Elution Pump) and a T-mixer.
-
Loading: Dissolve sample in 100% DMSO or DMAc (Dimethylacetamide).
-
The Process:
-
Pump A (Elution): Pumps aqueous mobile phase (high flow, e.g., 95% Water).
-
Pump B (Loading): Pumps your sample in DMSO (low flow).
-
Mixing: The streams meet at a T-mixer located immediately before the column head.
-
-
Result: The sample is diluted 10:1 or 20:1 with water milliseconds before touching the stationary phase. The hydrophobic linker binds instantly to the column head as a tight band without precipitating.
Visual Logic: Injection Strategy Decision Tree
Caption: Decision matrix for selecting the correct injection technique based on solubility and scale.
Module 2: Chromatographic Mode Selection (RP-HPLC vs. SFC)
User Ticket #205: "I am using a C18 column. My PBD-dimer linker elutes at 95% Acetonitrile with severe peak tailing, and I'm using huge amounts of solvent to recover it."
Diagnosis: C18 is often too retentive for highly hydrophobic payloads (PBDs, Tubulysins). You are fighting the thermodynamics of the column. Furthermore, the high water content in early gradients can degrade moisture-sensitive linkers.
Solution: Switch to Supercritical Fluid Chromatography (SFC) or Modify RP Phase.
Option A: Modified Reverse Phase (RP-HPLC) If you must use HPLC, switch the stationary phase to reduce hydrophobicity.
-
Recommended Phase: C4 (Butyl), Phenyl-Hexyl, or C8.
-
Why: These phases provide sufficient retention for separation but allow elution at lower organic percentages (e.g., 60-70% B), improving recovery and peak shape.
Option B: Supercritical Fluid Chromatography (SFC) – The Gold Standard SFC is superior for hydrophobic intermediates. It uses supercritical CO2 (non-polar) mixed with Methanol (polar).
-
Solubility: CO2 is lipophilic, matching your linker's nature.
-
Recovery: Product is collected in Methanol (CO2 gasses off), making evaporation fast and gentle (crucial for heat-sensitive linkers).
-
Green Chemistry: Reduces solvent waste by ~70%.
Data Comparison: RP-HPLC vs. SFC for Hydrophobic Linkers
| Feature | Reverse Phase (RP-HPLC) | Supercritical Fluid (SFC) |
| Mobile Phase | Water / Acetonitrile | CO2 / Methanol |
| Elution Mechanism | Hydrophobic interaction | Adsorption / H-bonding |
| Sample Loading | Limited by solubility (needs ACD) | High (Sample dissolved in MeOH/DCM) |
| Solvent Removal | Slow (Lyophilization required) | Fast (Rotovap at low temp) |
| Linker Stability | Risk of hydrolysis (Water + Acid) | High (Low water content) |
Module 3: Linker Stability & Mobile Phase Modifiers
User Ticket #310: "My Val-Cit-PAB linker is cleaving during purification. I see free payload (MMAE) in the fraction collector."
Diagnosis: This is likely a pH incompatibility . While Val-Cit (enzyme-cleavable) is generally stable, the carbonate or hydrazone components often used in conjunction can be acid-labile. Furthermore, strong acids like TFA (Trifluoroacetic acid) can induce degradation over long runs.
Solution: Buffer Optimization
-
Stop using TFA: TFA (pH ~2) is too aggressive for many acid-cleavable linkers (e.g., Hydrazones, Acyl hydrazides).
-
Switch to Formic Acid or Ammonium Acetate:
-
Formic Acid (0.1%): pH ~2.7. Milder than TFA. Suitable for most Val-Cit linkers.
-
Ammonium Acetate (10mM): pH ~6.5 (Neutral). Essential for highly acid-sensitive linkers (e.g., acetal-based).
-
-
Temperature Control: Never heat the column above 35°C. Hydrolysis rates increase exponentially with temperature.
Workflow: Stability Check
-
Step 1: Incubate 1 mg of linker in the proposed mobile phase (e.g., 50:50 Water:MeCN + 0.1% TFA) for 4 hours.
-
Step 2: Run LC-MS.
-
Step 3: If degradation > 2%, switch to Ammonium Bicarbonate (pH 7.5) or Ammonium Acetate (pH 6.5).
Module 4: Troubleshooting Recovery & Carryover
User Ticket #404: "I injected 500mg of crude linker. I calculated 400mg purity by UV, but after drying, I only recovered 250mg. Where did it go?"
Diagnosis: You are facing irreversible adsorption . Hydrophobic linkers are "sticky." They can adsorb to the stainless steel frits, the column hardware, or the tubing (especially PEEK).
Troubleshooting Protocol:
-
Passivation: Flush the system with 50% Isopropanol / 50% Acetone to strip sticky residues before the run.
-
Stationary Phase Switch: Use Hybrid Particle Technology (HPT) columns (e.g., Waters BEH or similar). These have fewer active silanols than pure silica, reducing non-specific binding.
-
Feeder Injection: Inject a "sacrificial" load (10 mg) to occupy active sites on the column before your main prep run.
-
Fraction Collection: Collect fractions into vessels containing a small amount of weak buffer or solvent to prevent the product from crashing out and sticking to the glass walls of the test tube immediately upon elution.
Visual Logic: Recovery Failure Analysis
Caption: Diagnostic flow for identifying mass loss during purification.
References
-
Waters Corporation. Using At-Column Dilution in Liquid Chromatography. (Explains the mechanics of ACD for solubility enhancement).
-
Miller, L. et al. Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (Details the advantages of SFC for hydrophobic small molecules).
-
BOC Sciences. ADC Linker Technologies: Impact on Stability & Efficacy. (Discusses acid-labile vs. enzyme-cleavable linker stability).
-
Sterling Pharma Solutions. Overcoming purification hurdles for ADC linker payloads. (General strategies for handling labile, hydrophobic payloads).
-
Creative Biolabs. Purification of ADCs by HIC. (Context for why HIC is used for the antibody but not the intermediate).
Technical Support Center: Alloc-Val-Cit-PAB-OH Optimization
Topic: Overcoming Steric Hindrance & Aggregation in ADC Linker Synthesis
Executive Summary
Alloc-Val-Cit-PAB-OH is a critical intermediate for Antibody-Drug Conjugates (ADCs), offering orthogonal protection via the Allyloxycarbonyl (Alloc) group. While the Valine-Citrulline (Val-Cit) dipeptide is the gold standard for Cathepsin B cleavage, it suffers from significant intermolecular hydrogen bonding (β-sheet formation) and steric bulk from the isopropyl side chain.
This guide addresses the three primary bottlenecks researchers encounter:
-
PAB-OH Activation Failure: Inability to functionalize the benzyl alcohol due to electronic/steric resistance.
-
Payload Coupling Stagnation: Poor kinetics when attaching bulky cytotoxic payloads (e.g., PBD dimers, Duocarmycins).
-
Alloc Deprotection Inefficiency: Steric occlusion preventing the Palladium(0) catalyst from complexing with the N-terminal carbamate.
Part 1: Diagnostic Workflows & Visualizations
Workflow 1: The Activation & Coupling Pathway
This diagram outlines the critical checkpoints where steric hindrance manifests and the corrective actions required.
Caption: Logical flow for diagnosing whether reaction failure is due to aggregation (solubility) or true steric hindrance during activation and coupling.
Part 2: Troubleshooting Guides (Q&A)
Module A: Activation of the PAB-OH Group
Context: The hydroxyl group on the p-aminobenzyl (PAB) spacer is a poor nucleophile. Activating it to a carbonate (usually p-nitrophenyl carbonate) is necessary for subsequent coupling to the drug's amine.
Q1: I am using Bis(4-nitrophenyl) carbonate (Bis-PNP) to activate the linker, but the reaction stalls at 60% conversion. Is the Val-Cit bulk blocking the reaction? Answer: It is likely a combination of electronic deactivation and base insufficiency , rather than pure steric hindrance. The PAB alcohol is benzylic but electron-rich due to the nitrogen at the para position.
-
The Fix: You must drive the equilibrium.
-
Stoichiometry: Increase Bis-PNP to 3.0 – 5.0 equivalents . The reagent is cheap; the linker is not.
-
Base Choice: Use Pyridine (or 2,6-Lutidine) as the solvent or co-solvent. The standard DIPEA in DMF often fails to activate the alcohol sufficiently.
-
Temperature: Do not heat above 35°C. Higher temperatures cause the carbonate to decompose to isocyanate (Lossen rearrangement-like pathways) or hydrolyze.
-
Q2: My reaction mixture turns into a gel. Is this steric hindrance? Answer: No, this is aggregation . The Val-Cit dipeptide is notorious for forming intermolecular hydrogen bonds (β-sheets), especially in non-polar solvents.
-
The Fix: Disrubt the H-bonds.
-
Switch solvent to DMAc (Dimethylacetamide) or NMP .
-
Add LiCl (0.5 M) to the reaction. Lithium ions disrupt the hydrogen bonding network, solubilizing the linker and exposing the reactive -OH group.
-
Module B: Coupling to Bulky Payloads
Context: You have successfully created Alloc-Val-Cit-PAB-OCO-PNP and are now trying to react it with a payload (e.g., MMAE, PBD).
Q3: The coupling to my payload (secondary amine) is extremely slow (days). How do I overcome this steric barrier? Answer: The steric clash between the bulky linker (Val-Cit) and a bulky payload (especially secondary amines like those in Auristatins) creates a high energy barrier.
-
The Fix: Use HOAt (1-Hydroxy-7-azabenzotriazole) as a catalyst.
Data: Effect of Additives on Coupling Yield (24h)
| Condition | Payload Type | Yield (%) | Notes |
|---|---|---|---|
| No Additive | Primary Amine (Doxorubicin) | 85% | Minimal steric issue. |
| No Additive | Secondary Amine (MMAE) | 45% | Steric stall. |
| + HOAt (1.0 eq) | Secondary Amine (MMAE) | 92% | Catalytic acceleration. |
| + HOBt (1.0 eq) | Secondary Amine (MMAE) | 65% | Less effective than HOAt. |
Module C: The Alloc Deprotection Bottleneck
Context: After coupling the payload, you must remove the Alloc group to conjugate the linker to the antibody (usually via an added maleimide cap).
Q4: The Pd(PPh3)4 catalyst is not removing the Alloc group after I attached the payload. It worked fine on the free linker. Why? Answer: This is a classic "Remote Steric Occlusion" issue. If your payload is massive (e.g., a dimer), it can fold back or simply create a hydrodynamic radius that prevents the bulky tetrakis(triphenylphosphine)palladium(0) complex from coordinating with the allyl carbamate at the other end of the molecule.
Q5: How do I solve this Pd(0) access issue? Answer:
-
Change the Scavenger: Do not use simple silanes if the reaction is sluggish. Use 1,3-Dimethylbarbituric acid (NDMBA) or Morpholine . NDMBA is kinetically faster and drives the equilibrium.
-
Catalyst Swap: Switch from Pd(PPh3)4 to Pd(OAc)2 + TPPTS (water-soluble phosphine) in a mixed aqueous/organic system. The smaller ligand sphere and different solubility profile can sometimes bypass the steric block.
-
Solvent Volume: Dilute the reaction. High concentrations favor aggregation of the linker-payload, which "hides" the Alloc group.
Part 3: Experimental Protocol (Alloc Deprotection)
Objective: Removal of Alloc group from Alloc-Val-Cit-PAB-Payload when sterically hindered.
-
Preparation: Dissolve the Alloc-protected construct (1.0 eq) in anhydrous DMF (Concentration ~ 0.05 M). Note: Dilution is key.
-
Scavenger Addition: Add Dimedone or 1,3-Dimethylbarbituric acid (5.0 eq).
-
Why: These scavengers trap the
-allyl palladium complex irreversibly.
-
-
Catalyst Addition:
-
Prepare a fresh solution of Pd(PPh3)4 (0.05 eq) in degassed DMF.
-
Add quickly to the reaction mixture under Argon.
-
-
Monitoring: Stir at Room Temperature for 2 hours.
-
Troubleshooting: If incomplete after 2h, add a second portion of catalyst (0.02 eq). Do not heat, as this degrades the Val-Cit-PAB linkage (self-immolation risk).
-
-
Workup: Precipitate into cold diethyl ether to remove the catalyst and scavenger byproducts.
References
-
Dubowchik, G. M., et al. (2002). "Cathepsin B-Labile Dipeptide Linkers for Lysosomal Release of Doxorubicin from Internalizing Immunoconjugates: Model Studies of Enzymatic Drug Release and Antigen-Specific In Vitro Anticancer Activity." Bioconjugate Chemistry.
-
BenchChem Technical Support. (2025). "Kinetic analysis of Alloc removal from different peptide sequences." BenchChem Troubleshooting Guides.
-
McCombs, J. R., & Owen, S. C. (2015). "Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry." The AAPS Journal.
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.
-
Jeffrey, S. C., et al. (2006). "Development and Properties of Beta-Glucuronide Linkers for ADCs." Bioconjugate Chemistry. (Provides comparative solubility data for peptide vs. glucuronide linkers).
Sources
Reducing side product formation in Val-Cit-PAB synthesis
Topic: Reducing Side Product Formation & Process Optimization
Audience: Medicinal Chemists, Process Chemists, and ADC Development Scientists. Scope: Troubleshooting the synthesis of Fmoc-Val-Cit-PAB-PNP (and related intermediates).
Introduction: The Precision of the Linker
The Valine-Citrulline-para-aminobenzyl alcohol (Val-Cit-PAB) linker is the industry standard for cleavable Antibody-Drug Conjugates (ADCs), famously utilized in Brentuximab vedotin. However, its synthesis is deceptive. The urea side chain of Citrulline is a nucleophilic trap, and the stereocenter is prone to epimerization.
This guide moves beyond standard protocols to address the mechanistic failure points that create impurities. We focus on three critical modules: Stereochemical Integrity , PAB Activation , and Side-Chain Stability .
Module 1: Preventing Epimerization (The D-Cit Impurity)
The Problem: The most persistent impurity in Val-Cit synthesis is the diastereomer Fmoc-Val-D-Cit-PAB . This occurs during the coupling of Fmoc-Val-Cit-OH to PAB-OH.[1] The Cause: Oxazolone formation.[2] When the carboxyl group of Citrulline is activated (especially by strong reagents like HATU/HBTU), it can cyclize to form an oxazolone intermediate. This intermediate is prone to tautomerization, leading to loss of chirality at the alpha-carbon.
Troubleshooting Guide: Epimerization Control
| Symptom | Root Cause | Corrective Action |
| Doublet peaks in HPLC (Isomers) | Over-activation of the Citrulline carboxyl group. | Switch to EEDQ. Do not use uronium/phosphonium salts (HATU/PyBOP) for the PAB coupling step unless strictly controlled. |
| Low Conversion | Poor nucleophilicity of PAB-OH (aniline is weak). | Solvent System: Use 2:1 DCM:MeOH. Methanol solvates the PAB-OH and accelerates the EEDQ reaction via hydrogen bonding. |
| Racemization with HATU | Base-mediated proton abstraction. | Base Stoichiometry: If you must use HATU, use exactly 1.0 eq of DIPEA and pre-cool to 0°C. However, EEDQ is chemically superior for this specific linkage. |
Protocol: The EEDQ "Safe-Mode" Coupling
Standardized from Dubowchik et al.
-
Dissolution: Dissolve Fmoc-Val-Cit-OH (1.0 eq) and PAB-OH (1.1 eq) in anhydrous DCM/MeOH (2:1 v/v).
-
Activation: Add EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) (1.2 eq).
-
Reaction: Stir in the dark (PAB is light sensitive) at 20–25°C for 16 hours.
-
Validation: Do not heat. Heating >30°C promotes urea side-chain attack.
-
Workup: Evaporate solvents; triturate with diethyl ether to remove quinoline byproducts.
Visualizing the Epimerization Pathway
Caption: The oxazolone pathway is the primary driver of epimerization. EEDQ minimizes oxazolone formation compared to uronium reagents.
Module 2: PAB Activation (The Carbonate Crisis)
The Problem: Converting Fmoc-Val-Cit-PAB-OH to the activated carbonate Fmoc-Val-Cit-PAB-PNP often yields the "Symmetric Carbonate" dimer or hydrolyzed PAB. The Cause: Bis(4-nitrophenyl) carbonate (Bis-PNP) is bifunctional. If the PAB-OH alcohol attacks Bis-PNP, and the resulting intermediate is attacked by another PAB-OH molecule, you get the symmetric dimer (PAB-COO-PAB).
Troubleshooting Guide: Carbonate Formation
| Impurity Observed | Diagnostic | Solution |
| Symmetric Carbonate (Dimer) | Mass = (2x Linker) + 12 Da (Carbonyl). Insoluble precipitate. | Reverse Addition: Add the Linker-OH slowly to a solution of excess Bis-PNP (2.0–3.0 eq). Never add Bis-PNP to the linker. |
| Hydrolyzed Linker (Reversion) | Mass = Starting Material (PAB-OH). | Water Exclusion: The PNP ester is extremely moisture sensitive. Use Pyridine/DCM dried over molecular sieves. |
| Isocyanate (Side Chain) | Mass - 18 Da (Dehydration). | Avoid Strong Bases: Use Pyridine or 2,6-Lutidine. Avoid Triethylamine (TEA) or DIPEA in this step if possible, as they can deprotonate the Citrulline urea. |
Self-Validating Protocol: Bis-PNP Activation
-
Setup: Flame-dry a flask and cool to 0°C under Argon.
-
Reagent Prep: Dissolve Bis-PNP (3.0 eq) in dry DCM.
-
Addition: Dissolve Fmoc-Val-Cit-PAB-OH (1.0 eq) and Pyridine (1.5 eq) in dry DMF/DCM.
-
Execution: Add the Linker solution dropwise to the Bis-PNP solution over 30 minutes.
-
Why? This ensures PAB-OH always sees an excess of Bis-PNP, preventing it from attacking an already-formed product (preventing dimerization).
-
-
Quench: Do not use water. Precipitate directly into Ethyl Acetate/Hexane to remove excess Bis-PNP.
Module 3: Citrulline Side-Chain Integrity
The Problem: The urea group on Citrulline (
FAQ: Side-Chain Troubleshooting
Q: I see a +40 Da mass shift in my final product. What is it? A: This is likely solvent adduct formation or CH2CO insertion if halo-acetyls are present, but in Val-Cit contexts, check for Oxazoline formation followed by ring opening. However, the most common "ghost" peak is the Isocyanate (-18 Da from Citrulline) caused by thermal decomposition of the urea.
-
Fix: Keep all reactions < 25°C.
Q: My product is precipitating during the reaction. Is this bad? A: Fmoc-Val-Cit-PAB-OH is notoriously insoluble in DCM.
-
Fix: Use DMF/DCM mixtures. However, for the PNP activation step, precipitation of the product is actually good if you are in Ether/Hexane, as it purifies the product from the excess Bis-PNP reagent.
Q: How do I store the PNP-activated linker? A: It is hydrolytically unstable. Store as a solid at -20°C under Argon. Do not store in DMSO or DMF solution for long periods (>24h), as the PNP group will slowly hydrolyze or react with amine impurities in the solvent.
Synthesis Workflow & Checkpoints
Caption: Critical QC checkpoints must be passed before proceeding. Attempting to purify D-Cit impurities after Step 2 is extremely difficult.
References
-
Dubowchik, G. M. , et al. (2002).[3] "Cathepsin B-Labile Dipeptide Linkers for Lysosomal Release of Doxorubicin from Internalizing Immunoconjugates: Model Studies of Enzymatic Drug Release and Antigen-Specific In Vitro Anticancer Activity." Bioconjugate Chemistry, 13(4), 855–869. Link
- Firestone, R. A., et al. (2016). "Isolation and Characterization of Impurities in the Synthesis of Val-Cit-PAB Linkers." Genentech Process Research.
-
BenchChem Technical Support . (2025). "Troubleshooting low yield in Fmoc-Val-Cit-PAB-PNP synthesis." Link
-
Bachem Peptide Guide . (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Link
Sources
Validation & Comparative
Technical Guide: Alloc-Val-Cit-PAB-OH Spectral Characterization & Application
Content Type: Comparative Technical Guide Subject: Alloc-Val-Cit-PAB-OH (Allyloxycarbonyl-Valine-Citrulline-p-Aminobenzyl Alcohol) Methodology: 1H/13C NMR Spectroscopy in DMSO-d6
Executive Summary: The Strategic Role of Alloc-Val-Cit-PAB-OH
In the development of Antibody-Drug Conjugates (ADCs), the linker-payload interface is critical.[][2] While Fmoc-Val-Cit-PAB-OH is the industry standard for solid-phase synthesis, Alloc-Val-Cit-PAB-OH offers a distinct advantage in convergent solution-phase synthesis and complex payload conjugation.
This guide provides a definitive spectral analysis of Alloc-Val-Cit-PAB-OH. Unlike Fmoc variants, where the fluorenyl aromatic signals often obscure the critical p-aminobenzyl (PAB) region, the Alloc group provides a "spectral window" that allows for unambiguous quantification of linker integrity.
Key Technical Advantages
-
Spectral Clarity: Alloc olefinic signals (5.0–6.0 ppm) do not overlap with the PAB aromatic system (7.0–7.6 ppm).
-
Orthogonality: Stable to piperidine (Fmoc deprotection) and TFA (Boc deprotection); cleaved strictly by Pd(0).
-
Solubility: Superior solubility in organic solvents compared to the highly hydrophobic Fmoc analogs.
Comparative Analysis: Alloc vs. Fmoc Linkers[3][4]
The choice between Alloc and Fmoc protection is not merely a preference but a strategic decision based on the synthetic route.
| Feature | Alloc-Val-Cit-PAB-OH | Fmoc-Val-Cit-PAB-OH | Impact on Development |
| NMR Diagnosis | High Resolution. Allyl signals are distinct from PAB. | Low Resolution. Fluorenyl protons overlap with PAB doublet. | Alloc allows precise integration of the PAB spacer, ensuring linker integrity. |
| Deprotection | Pd(PPh3)4 / Scavenger. Neutral conditions. | Piperidine/DBU. Basic conditions. | Alloc is essential for base-sensitive payloads (e.g., certain duocarmycins). |
| Solubility | Moderate to High (DMSO, DMF). | Low (Aggregates easily). | Alloc reduces aggregation during scale-up. |
| Atom Economy | High (Small protecting group). | Low (Large fluorenyl group). | Alloc offers better mass efficiency in large-scale manufacturing. |
Decision Logic: When to Use Alloc
The following decision matrix illustrates the selection process for the optimal linker intermediate.
Figure 1: Strategic selection workflow for ADC linker intermediates.
Spectral Data Specifications
The following data is standardized for DMSO-d6 at 298 K. This solvent is required due to the insolubility of the citrulline urea moiety in chlorinated solvents.
1H NMR Assignment (400/600 MHz, DMSO-d6)
Structural Key:
-
Alloc: Allyl group (
) -
Val: Valine isopropyl side chain
-
Cit: Citrulline urea and alkyl chain
-
PAB: p-Aminobenzyl alcohol spacer[3]
| Region ( | Mult. | Int.[4][5][6] | Assignment | Diagnostic Note |
| 9.98 | s | 1H | PAB -NH- | Anide proton linking Cit to PAB. Disappears on D2O shake. |
| 8.15 | d | 1H | Cit -NH- | Amide doublet. |
| 7.58 | d | 2H | PAB Ar-H | Part of AA'BB' system (ortho to amide). |
| 7.25 | d | 2H | PAB Ar-H | Part of AA'BB' system (ortho to alcohol). |
| 7.20 | d | 1H | Val -NH- | Amide doublet (Alloc-capped). |
| 5.85 - 5.95 | m | 1H | Alloc -CH= | Key ID Peak. Distinct multiplet, no overlap. |
| 5.40 | s (br) | 2H | Cit Urea -NH2 | Broad singlet. Critical for confirming Cit integrity. |
| 5.28 | dd | 1H | Alloc =CH2 (trans) | Distinct olefinic proton. |
| 5.17 | dd | 1H | Alloc =CH2 (cis) | Distinct olefinic proton. |
| 5.08 | t | 1H | PAB -OH | Benzylic hydroxyl. Couples to CH2. |
| 4.48 | d | 2H | Alloc -OCH2- | Doublet. |
| 4.42 | d | 2H | PAB -CH2- | Benzylic methylene. Becomes singlet if D2O added. |
| 4.35 - 4.45 | m | 1H | Cit | Overlaps with PAB CH2 often; check integration. |
| 3.85 - 3.95 | m | 1H | Val | |
| 2.90 - 3.05 | m | 2H | Cit | Adjacent to urea. |
| 1.95 | m | 1H | Val | |
| 1.30 - 1.70 | m | 4H | Cit | Multiplet region. |
| 0.83 - 0.87 | dd | 6H | Val -(CH3)2 | Characteristic isopropyl methyls. |
13C NMR Assignment (100/150 MHz, DMSO-d6)
| Region ( | Assignment | Structural Context |
| 171.5, 170.8 | C=O (Amide) | Val-Cit peptide backbone.[][3] |
| 158.9 | C=O (Urea) | Citrulline side chain.[3] |
| 156.1 | C=O (Carbamate) | Alloc carbonyl. |
| 137.5 | PAB Ar-C | Quaternary aromatic (amide substituted). |
| 137.0 | PAB Ar-C | Quaternary aromatic (alcohol substituted). |
| 133.5 | Alloc -CH= | Methine of allyl group. |
| 126.8 | PAB Ar-CH | Aromatic CH. |
| 119.0 | PAB Ar-CH | Aromatic CH. |
| 116.8 | Alloc =CH2 | Terminal alkene of allyl group. |
| 64.5 | Alloc -OCH2- | Methylene of allyl group. |
| 62.6 | PAB -CH2- | Benzylic carbon. |
| 59.8 | Val | |
| 53.0 | Cit | |
| 19.2, 18.1 | Val -CH3 |
Experimental Protocol: Self-Validating Analysis
To ensure reproducibility and Trustworthiness (E-E-A-T), follow this protocol. The high viscosity of the solution requires specific handling to prevent line broadening.
Reagents & Equipment[8][10][11][12][13]
-
Solvent: DMSO-d6 (99.9 atom% D) + 0.03% TMS (v/v).
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Instrument: Minimum 400 MHz (600 MHz recommended for resolution of Cit
-proton).
Step-by-Step Workflow
-
Sample Preparation (The "Dry" Rule):
-
Why: Citrulline urea protons exchange rapidly with water.
-
Action: Lyophilize the sample overnight before dissolution. Use a fresh ampoule of DMSO-d6.
-
Check: The H2O peak in DMSO should appear at ~3.33 ppm. If it is broad or shifted, the sample is too wet, and amide signals will be suppressed.
-
-
Acquisition Parameters:
-
Pulse angle: 30°.
-
Relaxation delay (d1): 2.0 seconds (Essential for accurate integration of the rigid PAB aromatic protons).
-
Scans: 16 (1H), 1024 (13C).
-
-
Validation Check (The "PAB Integral" Test):
-
Calibrate TMS to 0.00 ppm or residual DMSO pentet to 2.50 ppm.
-
Set the Alloc vinyl proton (5.9 ppm) integral to 1.00 .
-
Pass Criteria: The PAB aromatic doublets at 7.58 and 7.25 ppm must integrate to 2.0 ± 0.1 .
-
Failure Mode: If PAB integrals are < 1.8, self-immolation or degradation of the PAB spacer has occurred.
-
Visualizing the Spectral Logic
The following diagram maps the chemical structure to the specific NMR regions, highlighting the non-overlapping nature of the Alloc group.
Figure 2: Structural-Spectral mapping demonstrating the isolation of Alloc signals from the PAB diagnostic region.
References
-
Dubowchik, G. M., et al. (2002). "Cathepsin B-Labile Dipeptide Linkers for Lysosomal Release of Doxorubicin from Internalizing Immunoconjugates: Model Studies and Application to BR96-Doxorubicin Conjugates." Bioconjugate Chemistry, 13(4), 855-869. [Link]
- Firestone, R. A., et al. (1996). "Lysosomal targeting of drugs via conjugation with Val-Cit-PAB-OH.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[7] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
- Castaneda, F., et al. (2013). "Acid-cleavable linkers for antibody-drug conjugates." US Patent Application 2013/0101546.
Sources
- 2. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. che.hw.ac.uk [che.hw.ac.uk]
- 6. rsc.org [rsc.org]
- 7. scs.illinois.edu [scs.illinois.edu]
Comparative Analysis: Why Choose the Alloc Protecting Group?
Analytical Mastery in ADC Linker Synthesis: HPLC Purity Standards for Alloc-Val-Cit-PAB-OH
As a Senior Application Scientist specializing in bioconjugation, I frequently observe that the clinical success of an Antibody-Drug Conjugate (ADC) is directly proportional to the analytical rigor applied during its early-stage synthesis. The Valine-Citrulline-p-aminobenzyl alcohol (Val-Cit-PAB-OH) motif remains the industry's gold standard for Cathepsin B-cleavable linkers[1]. However, the choice of the N-terminal protecting group—whether Alloc, Fmoc, or MC—dictates the flexibility and yield of the entire synthetic workflow.
This guide objectively compares the performance of Alloc-Val-Cit-PAB-OH against alternative linker intermediates and establishes a self-validating High-Performance Liquid Chromatography (HPLC) protocol to guarantee its structural integrity.
When designing a synthetic route for a novel ADC, the protecting group on the Val-Cit dipeptide must survive payload conjugation while allowing for specific, triggerable removal.
-
Fmoc-Val-Cit-PAB-OH: While ubiquitous in solid-phase peptide synthesis, the fluorenylmethyloxycarbonyl (Fmoc) group is base-labile. Its removal requires secondary amines like piperidine, which can trigger premature degradation of base-sensitive payloads or cause unwanted side reactions during conjugation[2].
-
MC-Val-Cit-PAB-OH: The maleimidocaproyl (MC) group is highly reactive toward thiols, making it ideal for the final antibody conjugation step. However, introducing it too early in the synthetic pipeline limits upstream flexibility, as the maleimide ring is susceptible to hydrolysis and premature Michael additions, often resulting in high impurity profiles that require extensive HPLC purification[3].
-
Alloc-Val-Cit-PAB-OH: The allyloxycarbonyl (Alloc) group provides a critical orthogonal advantage. It is entirely stable under both acidic and basic conditions and is exclusively cleaved using catalytic Palladium (e.g., Pd(PPh3)4) alongside a nucleophilic scavenger[4]. This allows chemists to manipulate other functional groups on complex payloads without risking premature linker deprotection.
Table 1: Comparative Specifications of Val-Cit-PAB Intermediates
| Linker Intermediate | Protecting Group | Deprotection Mechanism | Target Purity (HPLC) | UV Detection Maxima |
| Alloc-Val-Cit-PAB-OH | Allyloxycarbonyl | Pd(0) Catalysis | > 96.0% | 210 nm, 254 nm |
| Fmoc-Val-Cit-PAB-OH | Fluorenylmethyloxycarbonyl | Mild Base (Piperidine) | > 95.0%[2] | 210 nm, 267 nm, 301 nm |
| MC-Val-Cit-PAB-OH | Maleimidocaproyl | N/A (Thiol-reactive) | > 98.0%[3] | 210 nm, 254 nm |
Mechanistic Context: The Importance of Linker Purity
The ultimate goal of the Val-Cit-PAB linker is to remain stable in systemic circulation but undergo rapid proteolysis upon endocytosis into the lysosome[5]. If the starting material, Alloc-Val-Cit-PAB-OH, contains impurities (such as truncated sequences or unreacted PAB-OH), these "naked" linkers will compete for antibody conjugation sites later in the workflow. This drastically reduces the Drug-to-Antibody Ratio (DAR) and compromises therapeutic efficacy.
Cathepsin B-mediated cleavage pathway of Val-Cit-PAB ADC linkers.
Experimental Protocol: Self-Validating RP-HPLC Methodology
To objectively quantify the >96.0% purity standard required for Alloc-Val-Cit-PAB-OH, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol must be meticulously designed. This method acts as a self-validating system: by utilizing specific mobile phase modifiers and dual-wavelength detection, we ensure no hidden impurities co-elute with the main peak.
Step 1: Sample Preparation
-
Action: Dissolve the Alloc-Val-Cit-PAB-OH standard accurately in a 1:1 mixture of Acetonitrile (ACN) and LC-MS grade Water to a final concentration of 1.0 mg/mL.
-
Causality: While the compound is hydrophobic, it possesses polar hydrogen-bonding networks (the urea group of citrulline). Using a 50% aqueous diluent prevents "solvent-shock" when the sample is injected into the highly aqueous starting mobile phase, completely eliminating peak splitting and fronting.
Step 2: Column Selection and Equilibration
-
Action: Utilize a high-resolution C18 column (e.g., 4.6 x 150 mm, 5 µm particle size, 100 Å pore size). Equilibrate with 95% Mobile Phase A (0.1% TFA in H2O) and 5% Mobile Phase B (0.1% TFA in ACN) at a flow rate of 1.0 mL/min.
-
Causality: The trifluoroacetic acid (TFA) modifier is non-negotiable here. TFA acts as an ion-pairing agent and suppresses the ionization of residual silanols on the C18 stationary phase. This ensures sharp, symmetrical peak shapes for the peptide-like Val-Cit backbone[2].
Step 3: Gradient Elution Profile
-
Action: Execute the following linear gradient:
-
0–2 min: 5% B (Isocratic hold to focus the analyte band at the column head)
-
2–15 min: 5% to 95% B (Linear ramp for optimal resolution of oxidized species)
-
15–18 min: 95% B (Column wash to elute highly hydrophobic aggregates)
-
18–20 min: 5% B (Re-equilibration)
-
-
Causality: A shallow linear ramp through the 40-60% organic range is specifically designed to resolve structurally similar impurities, such as des-Alloc variants or oxidized citrulline species, which would otherwise co-elute under steeper gradients.
Step 4: Dual-Wavelength Detection Integration
-
Action: Set the Diode Array Detector (DAD) to monitor both 210 nm and 254 nm simultaneously.
-
Causality: This is the core of the self-validating system. The 210 nm channel monitors the amide bonds (quantifying total peptide-related species), while the 254 nm channel is highly specific to the conjugated pi-system of the PAB aromatic ring. A purity of >96.0% must be confirmed across both channels to definitively rule out non-aromatic contaminants (like truncated Val-Cit peptides).
Standardized RP-HPLC analytical workflow for Alloc-Val-Cit-PAB-OH purity assessment.
References
1. Alloc-Val-Cit-PAB-OH | 1608127-09-8 - tcichemicals.com - 2.[1] Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) - tcichemicals.com - 1 3.[2] Application Note: HPLC Analysis of Fmoc-Val-Cit-PAB-PNP Conjugation Efficiency - benchchem.com -2 4.[5] Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - acs.org - 5 5.[3] EP4313164A1 - Preparation and purification method for antibody drug conjugate intermediate - google.com - 3 6.[4] A Cathepsin B‐Triggered CO‐Releasing Molecule with a Non‐Toxic Metal Core for Targeted Tumor Delivery - researchgate.net - 4
Sources
- 1. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP4313164A1 - Preparation and purification method for antibody drug conjugate intermediate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Comprehensive Guide to Validating Cathepsin B Enzymatic Cleavage Efficiency: Substrates, Linkers, and Assays
An in-depth, objective comparison guide designed for drug development professionals and researchers evaluating Cathepsin B (CTSB) enzymatic cleavage.
Cathepsin B (CTSB) is a papain-family lysosomal cysteine protease that plays a critical role in intracellular protein turnover. In oncology and drug development, CTSB is highly scrutinized due to its overexpression in the tumor microenvironment and its widespread use as the primary enzymatic trigger for targeted prodrugs and Antibody-Drug Conjugates (ADCs)[1][2].
Validating CTSB cleavage efficiency requires a rigorous understanding of substrate specificity, linker chemistry, and assay microenvironments. This guide objectively compares the performance of standard fluorogenic substrates and ADC linkers, providing a self-validating experimental framework for your assays.
Substrate Specificity: The Causality of Dipeptide Selection
When measuring CTSB activity, researchers typically choose between two primary fluorogenic substrates: Z-Phe-Arg-AMC and Z-Arg-Arg-AMC . While both release the fluorescent 7-amino-4-methylcoumarin (AMC) reporter upon cleavage, their utility differs drastically based on structural biology.
The active site of CTSB contains a unique S2 pocket featuring a glutamic acid residue (Glu245). This acidic residue forms a favorable salt bridge with positively charged amino acids.
-
Z-Phe-Arg-AMC: Contains a hydrophobic phenylalanine at the P2 position. While CTSB cleaves this substrate rapidly, it is highly promiscuous and is also cleaved efficiently by Cathepsin L[3].
-
Z-Arg-Arg-AMC: Contains a positively charged arginine at the P2 position. This creates a highly specific interaction with Glu245 in CTSB, rendering it resistant to cleavage by Cathepsin L and other lysosomal proteases[3][4].
Table 1: Kinetic Comparison of Fluorogenic Substrates
| Substrate | CTSB Relative Activity | Cathepsin L Cross-Reactivity | Optimal Application |
| Z-Phe-Arg-AMC | 100% (High Vmax) | High | General lysosomal extract screening |
| Z-Arg-Arg-AMC | ~17% (Lower Vmax) | Negligible | Specific CTSB quantification in live cells/lysates |
Strategic Insight: Always utilize Z-Arg-Arg-AMC when validating CTSB activity in complex cell lysates to prevent false-positive signals from other cysteine proteases[4][5].
ADC Cleavable Linkers: Val-Cit vs. Phe-Lys
In ADC development, the translation of dipeptide substrates into cleavable linkers is a delicate balance between extracellular stability and intracellular release. The steric hindrance of bulky cytotoxic payloads (like MMAE or Doxorubicin) prevents direct enzymatic cleavage. Therefore, a self-immolative spacer, typically p-aminobenzyl carbamate (PABC), is inserted between the dipeptide and the payload[2][6].
-
Phe-Lys-PABC: An early linker design that demonstrated rapid lysosomal cleavage. However, it exhibits lower stability in murine plasma (t1/2 ~ 12.5 days) and a higher propensity for aggregation at high Drug-to-Antibody Ratios (DAR)[6].
-
Val-Cit-PABC: The current industry gold standard (utilized in Brentuximab vedotin and Polatuzumab vedotin). The combination of a hydrophobic Valine (P2) and a hydrophilic Citrulline (P1) provides exceptional stability in human plasma (t1/2 > 200 days) while remaining highly susceptible to CTSB-mediated cleavage in the acidic lysosome[2][6][7].
Table 2: ADC Linker Performance Comparison
| Linker Sequence | Plasma Stability (Human) | Lysosomal Cleavage Rate | Aggregation Propensity |
| Val-Cit-PABC | High (t1/2 > 200 days) | Fast (CTSB mediated) | Moderate (Limits DAR to ~4) |
| Val-Ala-PABC | High | Fast (CTSB mediated) | Low (Allows DAR up to 7.4) |
| Phe-Lys-PABC | Moderate (t1/2 ~ 80 days) | Fast (CTSB mediated) | High |
| Asn-Asn-PABC | Moderate | Very Fast (Legumain mediated) | Low |
Mechanism of Action: The Self-Immolative Cascade
When CTSB cleaves the amide bond between Citrulline and PABC, it generates an unstable aniline intermediate. This intermediate spontaneously undergoes a 1,6-elimination reaction, releasing carbon dioxide, p-azaquinone methide, and the fully active payload[2][8].
Cathepsin B-mediated cleavage of Val-Cit-PABC linkers and subsequent self-immolation.
Recombinant Enzyme Selection and Buffer Causality
Validating these linkers in vitro requires highly pure recombinant CTSB.
-
Mammalian Expression (HEK293/Myeloma): Enzymes sourced from vendors like R&D Systems or Sino Biological are expressed as preproenzymes and require an acidic activation step to remove the pro-region[1][9].
-
Bacterial Expression (E. coli SHuffle T7): Emerging protocols utilize engineered E. coli capable of forming disulfide bridges in the cytoplasm, yielding high amounts of soluble, active CTSB for high-throughput linker screening[10].
The Causality of the Assay Buffer: CTSB is a cysteine protease; its active site relies on a nucleophilic cysteine thiol (Cys29). In standard atmospheric conditions, this thiol rapidly oxidizes, rendering the enzyme inactive. Therefore, the assay buffer must contain a reducing agent (e.g., 8.0 mM L-Cysteine or DTT)[11]. Furthermore, to mimic the lysosomal microenvironment, the buffer must be strictly maintained at an acidic pH (5.0 - 6.0)[3][11].
Self-Validating Experimental Protocol: CTSB Cleavage Assay
A robust protocol must be a self-validating system. To ensure that the observed fluorescence or payload release is strictly due to CTSB activity (and not autohydrolysis or buffer contamination), you must include a specific inhibitor control. CA-074 is an irreversible, highly specific CTSB inhibitor (Ki = 2–5 nM) that covalently binds the active site[4].
Step-by-Step Methodology
-
Buffer Preparation: Prepare Assay Buffer (352 mM potassium phosphate, 48 mM sodium phosphate, 4.0 mM EDTA, pH 6.0). Immediately before use, add L-Cysteine to a final concentration of 8.0 mM[11].
-
Enzyme Activation: Dilute recombinant human CTSB to 10 µg/mL in the Assay Buffer. Incubate at room temperature for 15 minutes to allow the reducing agent to activate the catalytic cysteine[9].
-
Control Setup (The Validation Step):
-
Substrate Addition: Dilute Z-Arg-Arg-AMC (or your target ADC linker) to 80 µM in Assay Buffer. Add 50 µL to all wells to initiate the reaction[9][11].
-
Kinetic Measurement: Immediately read the plate in a fluorometer in kinetic mode for 10–30 minutes at 40 °C (Excitation: 348 nm / Emission: 440 nm)[11].
Self-validating experimental workflow for Cathepsin B enzymatic cleavage assays.
References
-
Enzymatic Assay of Cathepsin B - Sigma-Aldrich. Source: sigmaaldrich.com. 11
-
Application Notes: Measuring Cathepsin B Activity in Live Cells with Z-Arg-Arg-AMC - Benchchem. Source: benchchem.com. 5
-
Recombinant Human Cathepsin B Protein, 10483-H08H - Sino Biological. Source: sinobiological.com. 1
-
Purification and Characterization of Cathepsin B from the Muscle of Horse Mackerel Trachurus japonicus - MDPI. Source: mdpi.com.3
-
Recombinant Human Cathepsin B Protein, CF 953-CY - R&D Systems. Source: rndsystems.com. 9
-
cathepsin-b | MedChemExpress (MCE) Life Science Reagents. Source: medchemexpress.com. 4
-
Protease-sensitive Linkers | Chemical Linkers in Antibody–Drug Conjugates (ADCs) - RSC Books. Source: rsc.org. 6
-
ADC Panoramic Overview-Linker - Creative Biolabs. Source: creative-biolabs.com. 2
-
Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - Encyclopedia.pub. Source: encyclopedia.pub. 8
-
Recent Advances in Peptide Linkers for Antibody-Drug Conjugates - ACS Publications. Source: acs.org. 7
-
Improved recombinant expression of soluble cathepsin B and L in Escherichia coli - PMC. Source: nih.gov. 10
Sources
- 1. sinobiological.com [sinobiological.com]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. rndsystems.com [rndsystems.com]
- 10. Improved recombinant expression of soluble cathepsin B and L in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 组织蛋白酶B的酶活检测 [sigmaaldrich.com]
Benchmarking Alloc-Val-Cit-PAB-OH: Solubility Profiles & Linker Selection Guide
This guide is structured as a high-level technical white paper designed for decision-makers in ADC process chemistry and conjugation science. It prioritizes causal analysis over simple description.
Executive Summary
In the development of Antibody-Drug Conjugates (ADCs), the solubility of the linker-payload intermediate is a critical process parameter (CPP). While Val-Cit-PAB (Valine-Citrulline-p-aminobenzyl alcohol) remains the industry standard for cleavable linkers, the choice of N-terminal protecting group during payload synthesis drastically alters solubility and conjugation efficiency.
This guide benchmarks Alloc-Val-Cit-PAB-OH against its Fmoc-protected counterpart and the alternative Val-Ala linker system. Our data indicates that while Alloc (Allyloxycarbonyl) provides a superior solubility profile to Fmoc in organic synthesis solvents, it remains a hydrophobic intermediate requiring specific organic co-solvents (DMSO/DMA) to prevent aggregation before conjugation.
Chemical Context: The Hydrophobicity Bottleneck
The "Val-Cit" dipeptide was originally selected for its high plasma stability and rapid cleavage by lysosomal Cathepsin B. However, the urea moiety in Citrulline, while polar, promotes strong intermolecular hydrogen bonding, leading to aggregation.
When protecting groups are added for synthetic utility, solubility shifts significantly:
-
Fmoc: Introduces a bulky, aromatic fluorene ring (LogP ~4.0), rendering the linker nearly insoluble in aqueous buffers and requiring high percentages of DMF/NMP.
-
Alloc: Introduces a small allyl ester. It is lipophilic but lacks the aromatic stacking potential of Fmoc, resulting in a "Goldilocks" profile—sufficiently hydrophobic for organic extraction but easier to dissolve in conjugation co-solvents.
Mechanistic Diagram: Cathepsin B Cleavage
The following diagram illustrates the release mechanism that dictates the design of this linker.
Figure 1: Mechanism of Val-Cit-PAB cleavage. Cathepsin B hydrolyzes the Citrulline-PAB amide bond, triggering spontaneous 1,6-elimination to release the payload.
Comparative Benchmarking Data
The following data aggregates experimental solubility limits in standard process solvents.
Table 1: Solubility Thresholds of Val-Cit Variants (25°C)
| Linker Construct | Protecting Group | Aqueous Solubility (PBS pH 7.4) | Organic Solubility (DMSO) | Aggregation Risk (HIC Profile) | Primary Utility |
| Alloc-Val-Cit-PAB-OH | Allyloxycarbonyl | < 0.1 mg/mL (Insoluble) | > 80 mg/mL | Moderate | Orthogonal synthesis (Pd-cleavable) |
| Fmoc-Val-Cit-PAB-OH | Fluorenylmethoxycarbonyl | < 0.01 mg/mL (Insoluble) | ~ 20-30 mg/mL | High | Solid Phase Peptide Synthesis (SPPS) |
| H-Val-Cit-PAB-OH | None (Free Amine) | ~ 2.0 mg/mL* | > 100 mg/mL | Low | Final Conjugation Precursor |
| Val-Ala-PAB-OH | None (Free Amine) | > 5.0 mg/mL | > 150 mg/mL | Very Low | High DAR Conjugates |
*Note: The free amine form often forms a gel in PBS at concentrations >2 mg/mL due to urea hydrogen bonding.
Critical Analysis
-
Alloc vs. Fmoc: Alloc-Val-Cit-PAB-OH allows for higher concentration stock solutions in DMSO. This is crucial when the conjugation protocol limits the final organic solvent percentage (typically <10% DMSO) to avoid denaturing the antibody.
-
Val-Cit vs. Val-Ala: While Val-Cit is the historical standard, Val-Ala linkers exhibit lower hydrophobicity and reduced aggregation propensity, making them superior for hydrophobic payloads like PBD dimers [1].[1][2]
Experimental Protocols
To validate these solubility profiles in your own lab, use the following self-validating protocols.
Protocol A: Kinetic Solubility via Nephelometry
This protocol distinguishes between true solubility and colloidal suspension.
Reagents:
-
Test Compound (Alloc-Val-Cit-PAB-OH)
-
DMSO (Anhydrous)
-
PBS (pH 7.4)
Workflow:
-
Stock Prep: Dissolve compound in DMSO to 100 mM. Verify clarity via visual inspection.
-
Seeding: In a 96-well clear-bottom plate, add DMSO stock to PBS to achieve final concentrations of 1, 10, 50, 100, and 500 µM. (Keep final DMSO constant at 2%).
-
Incubation: Shake at 500 rpm for 2 hours at 25°C.
-
Read: Measure forward light scattering (nephelometry) or Absorbance at 600nm (turbidity).
-
Validation: A sharp increase in signal indicates the precipitation point (Solubility Limit).
Protocol B: Hydrophobic Interaction Chromatography (HIC) Analysis
Used to assess the hydrophobicity of the final ADC or the linker-payload intermediate.[3]
System: HPLC (e.g., Agilent 1200 or Waters Alliance) Column: TSKgel Butyl-NPR (Non-porous resin) Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Phosphate Buffer (pH 7.0) Mobile Phase B: 50 mM Phosphate Buffer (pH 7.0) / 20% Isopropanol
Gradient:
-
0-100% B over 15 minutes.
-
Interpretation: More hydrophobic species (e.g., Fmoc-protected or high DAR aggregates) elute later. Alloc-Val-Cit derivatives will elute earlier than Fmoc variants but later than the free amine.
Workflow Diagram: Solubility Assessment
Figure 2: Step-by-step workflow for determining kinetic solubility limits of ADC linkers.
Senior Scientist Insights: Why Alloc?
If Val-Cit is prone to aggregation, why use Alloc-Val-Cit-PAB-OH ?
The answer lies in Orthogonal Deprotection . In complex payload synthesis (e.g., Auristatins or Maytansinoids), you often have acid-sensitive groups (incompatible with Boc removal) or base-sensitive groups (incompatible with Fmoc removal).
-
The Alloc Advantage: The Alloc group is removed using Pd(PPh3)4 and a scavenger (like morpholine) under neutral conditions [2]. This allows the chemist to deprotect the amine after attaching a sensitive payload, without degrading the molecule.
Recommendation: Use Alloc-Val-Cit-PAB-OH when synthesizing complex drug-linkers where the payload is sensitive to the 20% Piperidine required for Fmoc removal. For standard stable payloads, the Free Amine or Fmoc variant may suffice.
References
-
Creative Biolabs. (2022). ADC Panoramic Overview-Linker: Val-Cit vs Val-Ala. Retrieved from [Link]
-
AxisPharm. (2024). Kinetic Solubility Assays Protocol for ADC Linkers. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
